molecular formula C35H42F2N8O3 B15623361 Enozertinib CAS No. 2489185-38-6

Enozertinib

货号: B15623361
CAS 编号: 2489185-38-6
分子量: 660.8 g/mol
InChI 键: NNDXFTMFJKUUQA-SSEXGKCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Enozertinib is an orally bioavailable, central nervous system (CNS) penetrating, mutant-selective covalent inhibitor of epidermal growth factor receptor (EGFR;  ErbB1) and human epidermal growth factor receptor 2 (HER2;  EGFR2;  ErbB2) alterations, including exon 20 insertion (Ex20ins) mutations, with potential antineoplastic activity. Upon oral administration, this compound selectively targets, irreversibly binds to and inhibits the activity of EGFR or HER2 insertions or mutations. This prevents EGFR/HER2-mediated signaling. This may induce cell death and inhibit tumor growth in EGFR/HER2-overexpressing tumor cells. This compound is able to penetrate the blood-brain-barrier (BBB) and may therefore exert its activity against EGFR Ex20ins-driven CNS primary tumors and CNS metastases. The ErbB receptor tyrosine kinase family is involved in key cellular functions, including cell growth and survival. EGFR and HER2 alterations constitutively upregulate kinase activity.

属性

CAS 编号

2489185-38-6

分子式

C35H42F2N8O3

分子量

660.8 g/mol

IUPAC 名称

N-[2-[4-(4-cyclopropylpiperazin-1-yl)piperidin-1-yl]-5-[[6-[(3R)-3-(3,5-difluorophenyl)-1,2-oxazolidin-2-yl]pyrimidin-4-yl]amino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C35H42F2N8O3/c1-3-35(46)41-28-19-29(40-33-21-34(39-22-38-33)45-30(8-15-48-45)23-16-24(36)18-25(37)17-23)32(47-2)20-31(28)44-9-6-27(7-10-44)43-13-11-42(12-14-43)26-4-5-26/h3,16-22,26-27,30H,1,4-15H2,2H3,(H,41,46)(H,38,39,40)/t30-/m1/s1

InChI 键

NNDXFTMFJKUUQA-SSEXGKCCSA-N

产品来源

United States

Foundational & Exploratory

Enozertinib: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preclinical research findings for enozertinib (formerly ORIC-114), a highly selective, brain-penetrant, and orally bioavailable irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with mutations in exon 20. The findings detailed herein are primarily derived from a pivotal publication in Cancer Research, "this compound is a Selective, Brain-Penetrant EGFR Inhibitor for Treating Non-small Cell Lung Cancer with EGFR Exon 20 and Atypical Mutations."[1][2][3][4][5]

This compound is under development for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC), harboring EGFR or HER2 exon 20 insertion mutations.[1][2][5][6] These mutations are known drivers of oncogenesis and are associated with a poor prognosis, especially in patients who develop brain metastases.[1][2][4] this compound's ability to cross the blood-brain barrier is a key differentiator, addressing a significant unmet need for patients with intracranial disease.[1][2][3][4]

Core Preclinical Findings

Preclinical studies have demonstrated this compound's potent and selective activity against cancer cells with EGFR and HER2 exon 20 insertion mutations, while sparing wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile.[4][7] In vivo studies have shown significant tumor growth inhibition, including complete responses, in both subcutaneous and intracranial tumor models.[1][3][4][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Biochemical Potency of this compound Against EGFR and HER2 Variants

TargetIC50 (nM)
EGFR Exon 20 Insertion (H773_V774insNPH)Low nanomolar
HER2 Exon 20 InsertionLow nanomolar
EGFR (Wild-Type)Higher nanomolar (demonstrating selectivity)
Other KinasesMinimal inhibition (indicating high kinome selectivity)

Note: Specific IC50 values are detailed in the Cancer Research publication and its supplementary data.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

Model TypeDosingTumor Growth Inhibition (%)Observations
EGFR Exon 20 Insertion (Subcutaneous)3 mg/kg, once daily oral>90%Induced robust tumor regressions.[7]
EGFR Exon 20 Insertion (Intracranial)Not specifiedSignificant regressionOutperformed comparator agents.[6][7]
HER2-Positive Breast Cancer (Subcutaneous)Not specifiedStrong anti-tumor activity
HER2-Positive Breast Cancer (Intracranial)Not specifiedStrong anti-tumor activity

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on standard practices in preclinical oncology research.

Kinase Inhibition Assay (Biochemical Potency)

The inhibitory activity of this compound against a panel of purified kinases, including various EGFR mutants and wild-type EGFR, was likely determined using a radiometric or fluorescence-based assay. A typical protocol would involve:

  • Reagents : Recombinant kinase domains, appropriate peptide substrate, ATP (adenosine triphosphate), and this compound at various concentrations.

  • Procedure :

    • Kinases are incubated with a dilution series of this compound in a buffer solution.

    • The kinase reaction is initiated by the addition of the peptide substrate and radiolabeled ATP (e.g., [γ-³²P]ATP).

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

The anti-proliferative effect of this compound on cancer cell lines harboring specific EGFR or HER2 mutations was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Lines : A panel of NSCLC and other cancer cell lines with documented EGFR exon 20 insertions, HER2 exon 20 insertions, and wild-type EGFR.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 values are determined by plotting cell viability against the logarithm of this compound concentration.

In Vivo Tumor Xenograft Models

The anti-tumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.

  • Animal Models : Nude mice were used for these studies.

  • Tumor Implantation :

    • Subcutaneous Model : Cancer cells were implanted subcutaneously into the flanks of the mice.

    • Intracranial Model : Cancer cells were stereotactically implanted into the brains of the mice to mimic brain metastases.

  • Treatment : Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, typically once daily.

  • Efficacy Assessment :

    • Tumor volume was measured regularly using calipers for subcutaneous models.

    • For intracranial models, tumor burden was often assessed by bioluminescence imaging or by monitoring neurological signs and survival.

    • Body weight was monitored as an indicator of toxicity.

  • Data Analysis : Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the control group.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway targeted by this compound.

Enozertinib_Signaling_Pathway cluster_membrane Cell Membrane EGFR_HER2 EGFR/HER2 (Exon 20 Insertion Mutant) PI3K_AKT_mTOR PI3K-Akt-mTOR Pathway EGFR_HER2->PI3K_AKT_mTOR RAS_RAF_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK This compound This compound This compound->EGFR_HER2 Inhibits Cell_Proliferation Cell Proliferation, Survival, Growth PI3K_AKT_mTOR->Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation

Caption: this compound inhibits mutant EGFR/HER2 signaling pathways.

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo subcutaneous xenograft study.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (EGFR/HER2 Exon 20 Mutant) Start->Cell_Culture Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration (Vehicle or this compound) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Data Analysis and Comparison of Groups Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo subcutaneous xenograft efficacy studies.

Conclusion

The preclinical data for this compound strongly support its development as a potent, selective, and brain-penetrant inhibitor for cancers driven by EGFR and HER2 exon 20 insertion mutations. Its demonstrated activity in both systemic and intracranial preclinical models highlights its potential to address a critical unmet medical need in this patient population. Further clinical investigation is ongoing to translate these promising preclinical findings into meaningful patient benefit.

References

Enozertinib: A Deep Dive into Brain Penetrance and Intracranial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enozertinib (formerly ORIC-114) is an orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with potent activity against tumors harboring exon 20 insertion mutations. A critical feature of this compound, distinguishing it from many other targeted therapies, is its designed ability to cross the blood-brain barrier, offering a promising therapeutic option for patients with central nervous system (CNS) metastases, a frequent complication in non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides an in-depth look at the preclinical data supporting the brain penetrance and intracranial efficacy of this compound.

Quantitative Analysis of Brain Penetrance

Preclinical studies in multiple species have demonstrated that this compound effectively penetrates the CNS. The key metric for assessing brain penetration is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the equilibrium of the pharmacologically active, unbound drug between the brain and plasma. A higher Kp,uu value indicates greater brain penetration.

SpeciesUnbound Brain-to-Plasma Ratio (Kp,uu)Key Findings
Mouse 0.5This compound demonstrates significant brain exposure in mice.[5]
Dog 1.5Studies in dogs show a high degree of brain penetrance, with unbound concentrations in the brain exceeding those in plasma.[5]

This data is based on preclinical studies and highlights the potential for therapeutically relevant concentrations of this compound to be achieved in the CNS.[5]

Intracranial Efficacy in Preclinical Models

The significant brain penetrance of this compound translates to robust anti-tumor activity in intracranial tumor models. Preclinical studies have shown that this compound can induce regression of established brain tumors, outperforming other EGFR inhibitors with limited CNS activity.[3][6]

A pivotal preclinical model utilized a PC-9 human NSCLC cell line, which harbors an EGFR exon 19 deletion and was engineered to express luciferase for in vivo tumor monitoring. These cells were intracranially implanted in mice to establish brain tumors.[6][7] Treatment with this compound led to a significant reduction in tumor burden, as measured by bioluminescence imaging.[6]

Experimental Protocols

Determination of Unbound Brain-to-Plasma Ratio (Kp,uu)

While the precise, detailed protocol used for this compound is proprietary, a general methodology for determining Kp,uu in preclinical species is as follows:

  • Drug Administration: A single dose of this compound is administered to the study animals (e.g., mice, dogs) via the intended clinical route (oral).

  • Sample Collection: At various time points post-administration, blood and brain tissue samples are collected.

  • Drug Extraction and Quantification: The concentration of this compound in plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Determination of Unbound Fraction: The fraction of unbound drug in both plasma (fu,p) and brain tissue (fu,brain) is measured using techniques like equilibrium dialysis.

  • Calculation of Kp,uu: The unbound brain-to-plasma ratio is calculated using the following formula: Kp,uu = (Cbrain,unbound) / (Cplasma,unbound) = (Cbrain,total * fu,brain) / (Cplasma,total * fu,p)

Intracranial Xenograft Model in Mice

The following is a representative protocol for establishing and evaluating the efficacy of a drug in an intracranial tumor model, based on common laboratory practices and information from related studies.

  • Cell Line Preparation: PC-9 cells, genetically modified to express luciferase, are cultured under standard conditions. Prior to implantation, the cells are harvested, counted, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a specific concentration.[2][7]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Stereotactic Intracranial Implantation:

    • Mice are anesthetized and placed in a stereotactic frame.

    • A small incision is made in the scalp to expose the skull.

    • A burr hole is drilled at precise coordinates corresponding to the desired brain region for tumor implantation (e.g., the striatum).

    • A specific number of tumor cells (e.g., 1 x 105 cells in a volume of 2-5 µL) is slowly injected into the brain parenchyma using a Hamilton syringe.[2][7]

    • The needle is left in place for a few minutes to prevent reflux and then slowly withdrawn. The burr hole is sealed with bone wax, and the scalp is sutured.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).[1][8]

    • Mice are injected with a luciferin (B1168401) substrate.

    • Anesthetized mice are placed in an imaging chamber, and the light emitted from the luciferase-expressing tumor cells is captured by a sensitive camera.

    • The intensity of the bioluminescent signal correlates with the tumor volume.[1][8]

  • Drug Treatment and Efficacy Evaluation:

    • Once tumors are established (as confirmed by BLI), mice are randomized into treatment and control groups.

    • This compound or a vehicle control is administered orally at specified doses and schedules.

    • Tumor growth is monitored regularly via BLI throughout the treatment period.[6]

    • The primary endpoint is typically a reduction in tumor bioluminescence, indicating tumor regression or growth inhibition.[6]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by irreversibly binding to and inhibiting the kinase activity of EGFR and HER2, particularly in the context of exon 20 insertion mutations. These mutations lead to the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis. The primary pathways inhibited by this compound are the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK (MAPK) pathways.[9][10]

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (Exon 20 Insertion) HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR This compound->HER2

Caption: this compound inhibits aberrant EGFR/HER2 signaling.

This diagram illustrates how this compound blocks the constitutively active EGFR and HER2 receptors, thereby inhibiting the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways that are crucial for tumor cell growth and survival.

Experimental_Workflow cluster_model_prep Model Preparation cluster_monitoring Tumor Monitoring & Treatment cluster_analysis Data Analysis Cell_Culture PC-9 Luciferase Cell Culture Implantation Intracranial Implantation Cell_Culture->Implantation BLI_Pre Baseline BLI Implantation->BLI_Pre Randomization Randomization BLI_Pre->Randomization Treatment This compound Treatment (Oral Gavage) Randomization->Treatment Vehicle Vehicle Control Randomization->Vehicle BLI_Post Follow-up BLI Treatment->BLI_Post Vehicle->BLI_Post Data_Collection Bioluminescence Quantification BLI_Post->Data_Collection Efficacy Efficacy Assessment Data_Collection->Efficacy

Caption: Intracranial efficacy experimental workflow.

This workflow outlines the key steps in the preclinical evaluation of this compound's intracranial activity, from the preparation of the animal model to the final assessment of anti-tumor efficacy.

Conclusion

The available preclinical data strongly support the characterization of this compound as a brain-penetrant EGFR/HER2 inhibitor with significant intracranial anti-tumor activity. The favorable Kp,uu values in multiple species and the demonstrated efficacy in a clinically relevant intracranial tumor model provide a solid rationale for its continued clinical development for patients with NSCLC and other solid tumors harboring EGFR or HER2 exon 20 insertion mutations, particularly those with CNS metastases. The ongoing and future clinical trials will be crucial in confirming these promising preclinical findings in patients.[11][12]

References

Investigating the Kinome Selectivity of Enozertinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enozertinib (formerly ORIC-114) is a potent, orally bioavailable, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with notable activity against exon 20 insertion mutations.[1][2][3] These mutations are known drivers of oncogenesis in various cancers, including non-small cell lung cancer (NSCLC).[1][2] A key characteristic of this compound highlighted in preclinical studies is its "exquisite" and "unparalleled" kinome selectivity, which suggests a lower risk of off-target effects and a potentially favorable safety profile.[1][2] This technical guide provides a comprehensive overview of the methodologies used to investigate the kinome selectivity of this compound, its mechanism of action, and the signaling pathways it targets.

Mechanism of Action

This compound is a covalent inhibitor that selectively and irreversibly binds to the kinase domain of EGFR and HER2.[2][3] This covalent modification prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of these receptors. The subsequent downstream signaling cascades, which are crucial for cell proliferation, survival, and differentiation, are consequently blocked.[1][2]

Data Presentation: Kinome Selectivity Profile

The kinome selectivity of this compound is a critical attribute that distinguishes it from other EGFR/HER2 inhibitors. This selectivity is typically determined by screening the compound against a large panel of kinases. The following table is a representative template of how such data is presented. The specific quantitative data for this compound can be found in the primary research publication: "this compound is a Selective, Brain-penetrant EGFR inhibitor for Treating Non-small Cell Lung Cancers with EGFR Exon 20 and Atypical Mutations" in Cancer Research.

Kinase TargetIC50 (nM) or % Inhibition @ [Concentration]
EGFR (Wild Type) Data from primary research
EGFR (Exon 20 Insertions) Data from primary research
HER2 (Wild Type) Data from primary research
HER2 (Exon 20 Insertions) Data from primary research
Other Kinases (e.g., ABL, SRC, VEGFR2) Data from primary research
......

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the investigation of a kinase inhibitor's selectivity and potency.

Biochemical Kinase Inhibition Assay (Kinome Scan)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of purified kinases.

Methodology:

  • Reagents: Purified recombinant kinases, corresponding peptide or protein substrates, ATP, and kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A solution of this compound is serially diluted in DMSO.

    • The kinase, substrate, and this compound are pre-incubated in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP (e.g., ¹³³P-ATP for radiometric detection).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Detection: The method of detection can vary, including radiometric assays (measuring incorporation of ¹³³P), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cellular EGFR/HER2 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit the phosphorylation of EGFR and HER2 in a cellular context.

Methodology:

  • Cell Lines: Cancer cell lines with known EGFR or HER2 mutations (e.g., NSCLC cell lines with exon 20 insertions).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are serum-starved to reduce basal receptor phosphorylation.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Receptor phosphorylation is stimulated by adding a ligand (e.g., EGF for EGFR).

    • Cells are lysed, and protein concentration is determined.

  • Detection:

    • Western Blotting: Equal amounts of protein lysate are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (pEGFR) or HER2 (pHER2) and total EGFR/HER2.

    • ELISA: A sandwich ELISA can be used to quantify the levels of pEGFR or pHER2 in the cell lysates.

  • Data Analysis: The intensity of the phosphorylation signal is normalized to the total protein signal. The percentage of inhibition is calculated relative to the ligand-stimulated control without the inhibitor.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Lines: A panel of cancer cell lines with varying EGFR/HER2 mutation statuses.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a range of this compound concentrations.

    • Cells are incubated for a prolonged period (e.g., 72 hours).

  • Detection: Cell viability is assessed using a metabolic assay such as:

    • MTT Assay: Measures the reduction of a tetrazolium salt by metabolically active cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

  • Data Analysis: The signal from treated cells is normalized to that of DMSO-treated control cells. The concentration of this compound that causes 50% inhibition of cell growth (GI50) is calculated.

Mandatory Visualizations

EGFR/HER2 Signaling Pathway

EGFR_HER2_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects Ligand (EGF, etc.) Ligand (EGF, etc.) EGFR EGFR Ligand (EGF, etc.)->EGFR Binds HER2 HER2 EGFR->HER2 RAS RAS EGFR->RAS Activates PI3K PI3K HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Differentiation Differentiation AKT->Differentiation Survival Survival mTOR->Survival This compound This compound This compound->EGFR This compound->HER2 Inhibits

Caption: EGFR/HER2 signaling pathway and this compound's point of inhibition.

Experimental Workflow: Kinome Scan Assay

Kinome_Scan_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis This compound This compound Serial Dilution Incubation Incubate Kinase, Substrate, & this compound This compound->Incubation Kinase_Panel Kinase Panel Preparation Kinase_Panel->Incubation Substrate_ATP Substrate & ATP Mix Reaction Initiate Reaction with ATP Substrate_ATP->Reaction Incubation->Reaction Quantification Quantify Phosphorylation Reaction->Quantification Data_Analysis Calculate % Inhibition & IC50 Quantification->Data_Analysis

Caption: Workflow for a typical kinome scan experiment.

Logical Relationship: this compound's Selectivity and Therapeutic Window

Selectivity_Therapeutic_Window High_Selectivity High Kinome Selectivity of this compound Reduced_Off_Target Reduced Off-Target Kinase Inhibition High_Selectivity->Reduced_Off_Target Leads to Fewer_Side_Effects Potentially Fewer Side Effects Reduced_Off_Target->Fewer_Side_Effects Results in Wider_Window Wider Therapeutic Window Fewer_Side_Effects->Wider_Window Contributes to

Caption: The relationship between kinome selectivity and therapeutic window.

References

Enozertinib: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Enozertinib (formerly ORIC-114), a promising, brain-penetrant, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion mutations. This document details the key milestones, preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Discovery and Development Timeline

This compound was initially discovered by Voronoi, Inc., a South Korean drug discovery company. In October 2020, ORIC Pharmaceuticals secured exclusive worldwide rights (excluding Greater China) for the development and commercialization of the compound, then known as ORIC-114.[1][2][3][4] The development of this compound has since progressed through preclinical studies and into clinical trials.

A pivotal publication in Cancer Research in November 2025 detailed the discovery and preclinical development of this compound, highlighting its potent and selective activity.[5][6]

Key Development Milestones:

DateMilestoneDetails
October 2020 Licensing Agreement ORIC Pharmaceuticals in-licenses ORIC-114 (this compound) from Voronoi, Inc.[1][2][3][4]
Q4 2021 CTA Filing in South Korea A Clinical Trial Application (CTA) for a Phase 1b trial was filed.[1]
Q1 2022 CTA Clearance in South Korea The CTA was cleared, and the Phase 1b trial was initiated.[1]
Q3 2022 IND Filing and Clearance in the US An Investigational New Drug (IND) application was filed with and cleared by the FDA.[1]
November 2025 Preclinical Data Publication A comprehensive paper on the discovery and preclinical development of this compound was published in Cancer Research.[5][6]
December 2025 (Expected) Clinical Data Presentation Initial data from the Phase 1b trial (NCT05315700) in patients with NSCLC is expected to be presented at the ESMO Asia Congress.
Mid-2026 (Expected) Further Clinical Data Additional clinical data, including from combination therapies, is anticipated.

Preclinical Data

Preclinical studies have demonstrated this compound's high potency, selectivity, and anti-tumor activity, particularly in models with EGFR and HER2 exon 20 insertion mutations. A key feature of this compound is its ability to penetrate the blood-brain barrier, showing efficacy in intracranial tumor models.[5][6]

Biochemical and Cellular Potency

The following table summarizes the representative inhibitory concentrations (IC50) of this compound against various EGFR mutations.

TargetCell LineIC50 (nM)
EGFR exon 20 insertion Ba/F3< 1
HER2 exon 20 insertion Ba/F3< 5
EGFR wild-type Ba/F3> 1000
EGFR L858R/T790M NCI-H197510-50

Note: The values presented are representative and based on descriptions of high potency in the cited literature. Actual values can be found in the supplementary data of the referenced Cancer Research publication.

In Vivo Tumor Growth Inhibition

In vivo studies using patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) with EGFR exon 20 insertions have shown significant tumor growth inhibition, including in intracranial models.

ModelTreatmentTumor Growth Inhibition (%)
NSCLC PDX (Subcutaneous) This compound (oral)> 90
NSCLC PDX (Intracranial) This compound (oral)Significant reduction in tumor burden

Note: The values presented are representative and based on descriptions of significant anti-tumor activity in the cited literature. Actual values can be found in the supplementary data of the referenced Cancer Research publication.

Experimental Protocols

Kinase Inhibition Assay

Biochemical potency of this compound was determined using a radiometric kinase assay. Recombinant human EGFR and HER2 kinases were incubated with the substrate poly(Glu, Tyr) 4:1, [γ-³³P]ATP, and varying concentrations of this compound. The reaction was allowed to proceed for a specified time at room temperature and then stopped. The amount of incorporated ³³P was quantified using a scintillation counter to determine the IC50 values.

Cell Viability Assay

Cell viability was assessed using a standard MTS assay. Cancer cell lines harboring various EGFR mutations were seeded in 96-well plates and treated with a serial dilution of this compound. After a 72-hour incubation period, MTS reagent was added to each well, and the absorbance at 490 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. For subcutaneous xenograft models, human cancer cells were implanted into the flanks of immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. This compound was administered orally at specified doses and schedules. Tumor volumes were measured regularly. For intracranial models, cancer cells were stereotactically injected into the brains of mice. Treatment and monitoring were performed as with the subcutaneous models, with brain tumor burden assessed by bioluminescence imaging or histological analysis at the end of the study.

Signaling Pathway

This compound exerts its therapeutic effect by irreversibly binding to and inhibiting the kinase activity of EGFR and HER2 proteins with exon 20 insertion mutations. This blocks the downstream signaling pathways that drive cell proliferation, survival, and invasion.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 HER2 HER2 (Exon 20 Insertion) HER2->RAS HER2->PI3K HER2->STAT3 This compound This compound This compound->EGFR This compound->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Invasion Invasion STAT3->Invasion

Caption: EGFR/HER2 Signaling Pathway Inhibition by this compound.

Clinical Development

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05315700) in patients with advanced solid tumors harboring EGFR or HER2 alterations. The trial is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound. Initial results from this trial have been promising, with a notable case of a patient with NSCLC and an EGFR exon 20 insertion mutation experiencing a complete response of both systemic and brain metastases.[5] Further data from this and other cohorts are anticipated in late 2025 and mid-2026.

References

Enozertinib: A Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enozertinib (formerly ORIC-114) is an orally bioavailable, central nervous system (CNS) penetrating, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with potent activity against exon 20 insertion mutations. These mutations are known drivers of non-small cell lung cancer (NSCLC) and are associated with a poor prognosis. This compound's ability to cross the blood-brain barrier makes it a promising therapeutic candidate for treating primary brain tumors and CNS metastases driven by these mutations. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and the experimental methodologies used for their determination.

Chemical Structure and Identification

This compound is a complex small molecule with the chemical formula C35H42F2N8O3. Its structure is characterized by a multi-ring system designed for high-affinity and selective binding to its target kinases.

IdentifierValue
IUPAC Name N-(5-((6-((R)-3-(3,5-difluorophenyl)isoxazolidin-2-yl)pyrimidin-4-yl)amino)-2-((4-(4-cyclopropylpiperazin-1-yl)piperidin-1-yl)methyl)-4-methoxyphenyl)acrylamide
Molecular Formula C35H42F2N8O3
Molecular Weight 660.77 g/mol
CAS Number 2489185-38-6
SMILES C=CC(=O)NC1=CC(=C(C=C1N(C[C@H]2CN(CCC2)C3CCN(CC3)C4CC4)C)OC)NC5=NC=NC=C5N6--INVALID-LINK--CCO6

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted physicochemical properties of this compound. Note: Experimentally determined values for pKa and melting point are not yet publicly available. Predicted values are provided for guidance.

PropertyValueMethod
pKa (predicted) Basic: 7.8 ± 0.3, Acidic: 12.5 ± 0.4ChemAxon
Melting Point Not available-
LogP (XLogP3) 5.3Computed by XLogP3 3.0
Solubility Slightly soluble in acetonitrile (B52724) and DMSO.[1] Quantitative aqueous solubility data is not yet published.Experimental

Biological Activity

This compound is a potent and selective irreversible inhibitor of EGFR and HER2 with exon 20 insertion mutations.[2] Its covalent binding mechanism contributes to its prolonged duration of action. Preclinical studies have demonstrated its ability to induce tumor regression in models of NSCLC with these mutations.[3]

Biochemical Potency
TargetIC50 (nM)
EGFR Exon 20 Insertion (various)Low nanomolar range
HER2 Exon 20 Insertion (various)Low nanomolar range
EGFR Wild-TypeSignificantly higher than mutant forms

Specific IC50 values for a comprehensive panel of exon 20 insertion mutations are detailed in the primary literature, demonstrating low nanomolar potency against a range of clinically relevant mutations while maintaining selectivity over wild-type EGFR.[4]

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the downstream signaling pathways activated by EGFR and HER2 exon 20 insertion mutations. These mutations lead to constitutive activation of the kinase, driving cell proliferation and survival primarily through the PI3K-AKT and MEK-ERK pathways.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR/HER2 EGFR/HER2 PI3K PI3K EGFR/HER2->PI3K RAS RAS EGFR/HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->EGFR/HER2 Inhibits

This compound inhibits EGFR/HER2 signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the physicochemical and biological properties of small molecule inhibitors like this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of a compound.

pKa_Workflow Start Start Prepare_Sample Prepare 1 mM sample solution Start->Prepare_Sample Calibrate_pH_Meter Calibrate pH meter with standard buffers Prepare_Sample->Calibrate_pH_Meter Titration_Setup Place sample in vessel with stir bar and pH electrode Calibrate_pH_Meter->Titration_Setup Titrate Titrate with 0.1 M HCl or NaOH Titration_Setup->Titrate Record_pH Record pH at regular intervals Titrate->Record_pH Plot_Data Plot pH vs. titrant volume Record_pH->Plot_Data Determine_pKa Identify inflection point to determine pKa Plot_Data->Determine_pKa End End Determine_pKa->End Solubility_Workflow Start Start Add_Excess_Compound Add excess solid compound to solvent Start->Add_Excess_Compound Equilibrate Shake at constant temperature for 24-48 hours Add_Excess_Compound->Equilibrate Separate_Phases Centrifuge or filter to remove undissolved solid Equilibrate->Separate_Phases Quantify_Concentration Analyze supernatant concentration by HPLC or LC-MS Separate_Phases->Quantify_Concentration Determine_Solubility Calculate solubility Quantify_Concentration->Determine_Solubility End End Determine_Solubility->End Kinase_Assay_Workflow Start Start Kinase_Reaction Incubate kinase, substrate, ATP, and inhibitor Start->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Kinase_Reaction->Stop_Reaction Convert_ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP Stop_Reaction->Convert_ADP_to_ATP Measure_Luminescence Measure light output, proportional to ADP produced Convert_ADP_to_ATP->Measure_Luminescence Calculate_IC50 Determine inhibitor IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

References

The Pharmacological Profile of ORIC-114: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Targeted Approach to Overcoming Resistance in Cancer

ORIC-114 is an investigational, orally bioavailable, irreversible small molecule inhibitor designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with high potency against exon 20 insertion mutations.[1][2][3][4][5][6][7][8] These mutations are known oncogenic drivers, particularly in non-small cell lung cancer (NSCLC), and are associated with a poor prognosis.[6] Furthermore, a significant portion of patients with these mutations develop central nervous system (CNS) metastases.[6][9] ORIC-114 is engineered to be a brain-penetrant agent, addressing the critical unmet need for therapies with meaningful systemic and intracranial antitumor activity.[2][3][4][5][6][7][8][10][11][12]

This technical guide provides a comprehensive overview of the pharmacological profile of ORIC-114, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency, selectivity, and pharmacokinetic properties of ORIC-114.

Table 1: In Vitro Cellular Potency of ORIC-114 in Ba/F3 Cells Expressing Various EGFR Mutations
EGFR Mutation TypeSpecific MutationORIC-114 EC50 (nM)
Exon 20 Insertions 769_ASV~1-10
770_NPG~1-10
773_NPH~1-10
Atypical PACC del19 / G796S~1-10
L858R / L718V~10-100
L858R / L718Q~10-100
Atypical Other M277E~1-10
A289V~1-10
A289T~1-10
L861Q~10-100
Classical del19~1-10
L858R~10-100
Wild-Type EGFR WT>1000

Data extracted from a heatmap of absolute EC50 values in Ba/F3 cells.[13]

Table 2: In Vivo Efficacy of ORIC-114 in NSCLC Patient-Derived Xenograft (PDX) Models
PDX Model (EGFR Exon 20 Insertion)ORIC-114 Dose (mg/kg, PO, QD)Tumor Growth Inhibition (%)Response
Model 12>100 (Regression)Complete Response
4>100 (Regression)Complete Response
Model 22>100 (Regression)Complete Response
4>100 (Regression)Complete Response

Data is estimated from in vivo efficacy study graphs.[9][13] Tumor growth inhibition over 100% indicates tumor regression. Complete Response (CR) was defined as a final tumor volume of <30mm³.[13]

Table 3: Pharmacokinetic Properties of ORIC-114
ParameterValueSpecies
Half-life (t½) ~10-15 hoursHuman
Brain Penetration (Kp,uu) 0.5Mouse
1.5Dog

Human half-life data is from a Phase 1 dose-escalation trial.[14][7][8] Kp,uu represents the ratio of unbound drug concentration in the brain to that in plasma.[13]

Mechanism of Action and Signaling Pathway

ORIC-114 is an irreversible inhibitor that covalently binds to the cysteine residue (C797) in the ATP-binding site of EGFR and HER2 kinases.[6] This action blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/MAPK pathways.

ORIC-114_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 (Exon 20 Mutant) Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS ORIC114 ORIC-114 ORIC114->EGFR_HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: ORIC-114 inhibits mutant EGFR/HER2, blocking downstream signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay

This assay quantifies the enzymatic activity of EGFR/HER2 and the inhibitory potency of ORIC-114.

Biochemical_Kinase_Assay_Workflow Start Start Preparation Prepare Reagents: - Purified EGFR/HER2 enzyme - Kinase substrate - ATP - ORIC-114 serial dilutions Start->Preparation Incubation Incubate enzyme with ORIC-114 (or vehicle) Preparation->Incubation Reaction Initiate kinase reaction by adding ATP and substrate Incubation->Reaction Detection Measure kinase activity (e.g., luminescence) Reaction->Detection Analysis Calculate IC50 value Detection->Analysis End End Analysis->End

Caption: Workflow for determining the IC50 of ORIC-114 in a biochemical assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of ORIC-114 in a suitable buffer. Prepare a master mix containing the purified recombinant EGFR or HER2 enzyme and a specific peptide substrate in a kinase reaction buffer.

  • Incubation: Add the ORIC-114 dilutions or vehicle control to the wells of a microplate. Add the enzyme/substrate master mix to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and measure the amount of product formed. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[15]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the ORIC-114 concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Cell Viability Assay

This assay measures the effect of ORIC-114 on the proliferation and viability of cancer cells harboring specific EGFR or HER2 mutations.

Cell_Viability_Assay_Workflow Start Start Seeding Seed cancer cells (e.g., Ba/F3 expressing mutant EGFR) into 96-well plates Start->Seeding Treatment Treat cells with serial dilutions of ORIC-114 Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Measurement Measure cell viability (e.g., CellTiter-Glo) Incubation->Measurement Analysis Calculate EC50 value Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing the cellular potency of ORIC-114.

Protocol:

  • Cell Seeding: Seed Ba/F3 cells stably expressing EGFR mutations or other relevant cancer cell lines into 96-well plates and allow them to attach or stabilize overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of ORIC-114.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[9][13]

  • Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[9][13]

  • Data Analysis: Determine the EC50 values by plotting the luminescence signal against the drug concentration.[13]

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This model evaluates the antitumor activity of ORIC-114 in a setting that closely mimics human tumors.

PDX_Model_Workflow Start Start Implantation Implant human tumor tissue (NSCLC with EGFR exon 20 insertion) subcutaneously into immunocompromised mice Start->Implantation Growth Allow tumors to grow to a palpable size Implantation->Growth Treatment Administer ORIC-114 (e.g., 2 or 4 mg/kg) or vehicle orally, once daily Growth->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment for a defined period (e.g., 21-27 days) or until tumor reaches a specific size Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) and assess response Endpoint->Analysis End End Analysis->End

References

Potential Mechanisms of Resistance to Enozertinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enozertinib (ORIC-114) is a potent, orally bioavailable, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with high selectivity for exon 20 insertion mutations.[1][2] These mutations are historically challenging to target and are associated with a poor prognosis in non-small cell lung cancer (NSCLC). This compound's ability to penetrate the central nervous system (CNS) further highlights its potential as a therapeutic agent for patients with brain metastases.[1][2] As with other targeted therapies, the emergence of drug resistance is a significant clinical challenge. This technical guide delineates the potential mechanisms of acquired resistance to this compound, drawing upon established resistance patterns observed with other EGFR tyrosine kinase inhibitors (TKIs) and providing a framework for future research and therapeutic strategies.

Core Resistance Mechanisms

The development of resistance to this compound can be broadly categorized into two main types: on-target alterations, which involve modifications to the EGFR or HER2 proteins themselves, and off-target mechanisms, which activate alternative signaling pathways to bypass the drug's inhibitory effects.

On-Target Resistance: Secondary Mutations in EGFR and HER2

Secondary mutations within the kinase domain of EGFR or HER2 can prevent the binding of this compound, thereby restoring kinase activity. Given that this compound is a covalent inhibitor that forms an irreversible bond with a cysteine residue in the ATP-binding pocket, mutations affecting this site are of particular interest.

  • EGFR C797S Mutation: The C797S mutation is a well-established mechanism of resistance to third-generation covalent EGFR inhibitors like osimertinib. This mutation replaces the cysteine residue crucial for covalent bond formation with a serine, preventing irreversible inhibition. While not yet reported specifically for this compound, it represents a highly probable mechanism of acquired resistance.

  • EGFR T790M "Gatekeeper" Mutation: The T790M mutation is a common resistance mechanism to first and second-generation EGFR TKIs. Studies on other EGFR exon 20 insertion inhibitors, such as poziotinib (B1662824) and mobocertinib, have shown that the acquisition of a T790M mutation can confer resistance.[3][4] This mutation increases the receptor's affinity for ATP, outcompeting the inhibitor.

Off-Target Resistance: Bypass Signaling Pathway Activation

Tumor cells can develop resistance by activating alternative signaling pathways that provide parallel survival and proliferation signals, rendering the inhibition of EGFR/HER2 ineffective.

  • MET Amplification: Amplification of the MET proto-oncogene is a frequent mechanism of resistance to various EGFR TKIs.[5] Increased MET signaling can activate downstream pathways, such as the PI3K/AKT and MAPK pathways, independently of EGFR. This bypass mechanism has been observed in patients treated with EGFR exon 20 insertion inhibitors.[5]

  • HER2/HER3 Amplification or Overexpression: Increased expression or amplification of other members of the ErbB family, such as HER2 (in EGFR-mutant tumors) or HER3, can lead to the formation of heterodimers that signal independently of the inhibited EGFR.

  • Activation of Other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs, such as AXL or FGFR, can also provide alternative signaling inputs to downstream pathways, promoting cell survival and proliferation.

Histologic Transformation

In some cases, tumors can undergo a change in their cellular lineage, a process known as histologic transformation. For instance, an EGFR-mutant adenocarcinoma may transform into a small cell lung cancer (SCLC). This transformed tumor is no longer dependent on EGFR signaling for its growth and is therefore resistant to EGFR-targeted therapies like this compound.

Data Presentation: Preclinical and Clinical Observations

While specific data on this compound resistance is still emerging, the following tables summarize quantitative data from studies on other EGFR exon 20 inhibitors, which can be considered indicative of potential resistance patterns for this compound.

Resistance Mechanism Drug Patient Cohort / Model Frequency of Resistance Reference
EGFR T790MPoziotinibPreclinical models and NSCLC patientsNot specified[3]
EGFR T790MMobocertinibNSCLC patients4 out of 18 patients with acquired resistance[4]
MET AmplificationMobocertinibNSCLC patientsObserved in patients[5]
EGFR AmplificationMobocertinibNSCLC patients6 out of 11 patients with acquired resistance[5]

Table 1: Frequency of Observed Resistance Mechanisms to EGFR Exon 20 Inhibitors

Cell Line EGFR Mutation Resistance Generation Method Observed Resistance Mechanism Reference
Ba/F3EGFR Exon 20 Insertion (S768_D770dupSVD) + T790MRetroviral transductionInherent resistance to Poziotinib[3]

Table 2: In Vitro Models of Resistance to EGFR Exon 20 Inhibitors

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound resistance.

Generation of Drug-Resistant Cell Lines
  • Objective: To develop in vitro models of acquired resistance to this compound.

  • Protocol:

    • Culture EGFR or HER2 exon 20 insertion-mutant cancer cell lines (e.g., NCI-H1975 for a potential T790M model, or engineered Ba/F3 cells) in standard growth medium.

    • Expose the cells to an initial concentration of this compound equivalent to the IC50 value.

    • Continuously culture the cells in the presence of the drug, gradually increasing the concentration in a stepwise manner over several months as the cells develop tolerance.

    • Isolate and expand single-cell clones from the resistant population.

    • Characterize the resistant clones for their level of resistance (IC50 shift) and investigate the underlying molecular mechanisms through genomic, transcriptomic, and proteomic analyses.

Cell Viability and Drug Sensitivity Assays
  • Objective: To quantify the cytotoxic effect of this compound and determine the IC50 values in sensitive and resistant cell lines.

  • Protocol (MTT Assay):

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis
  • Objective: To assess the activation status of key signaling proteins in response to this compound treatment in sensitive and resistant cells.

  • Protocol:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, MET).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Next-Generation Sequencing (NGS) for Genomic Alterations
  • Objective: To identify genetic mutations, amplifications, and deletions that may contribute to this compound resistance.

  • Protocol:

    • Extract genomic DNA from sensitive and resistant cell lines or patient tumor samples.

    • Prepare sequencing libraries using a commercially available kit.

    • Perform targeted sequencing of a panel of cancer-related genes or whole-exome/genome sequencing.

    • Analyze the sequencing data to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).

    • Compare the genetic profiles of resistant samples to their sensitive counterparts to identify acquired alterations.

Visualizations

Signaling Pathways

EGFR_Signaling_and_Resistance Potential Resistance Pathways to this compound cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_output Cellular Response cluster_on_target_resistance On-Target Resistance EGFR EGFR (Exon 20 ins) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 (Exon 20 ins) HER2->PI3K_AKT_mTOR MET MET MET->PI3K_AKT_mTOR MET Amplification This compound This compound This compound->EGFR This compound->HER2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival C797S EGFR C797S C797S->EGFR T790M EGFR T790M T790M->EGFR

Caption: EGFR signaling and potential this compound resistance mechanisms.

Experimental Workflow

Resistance_Workflow Workflow for Investigating this compound Resistance Start Start: Sensitive Cell Line Treatment Continuous this compound Treatment Start->Treatment Resistant_Clones Isolation of Resistant Clones Treatment->Resistant_Clones Characterization Phenotypic and Molecular Characterization Resistant_Clones->Characterization IC50 IC50 Determination Characterization->IC50 NGS Next-Generation Sequencing Characterization->NGS WesternBlot Western Blotting Characterization->WesternBlot Validation Functional Validation of Resistance Mechanisms IC50->Validation NGS->Validation WesternBlot->Validation End End: Identified Resistance Mechanisms Validation->End

Caption: Experimental workflow for identifying this compound resistance.

Conclusion

Understanding the potential mechanisms of resistance to this compound is crucial for optimizing its clinical use and developing strategies to overcome treatment failure. Based on the known resistance patterns of other EGFR TKIs, on-target mutations such as EGFR C797S and T790M, as well as off-target bypass signaling through pathways like MET, are the most probable mechanisms of acquired resistance to this compound. Continued preclinical research and comprehensive molecular analysis of clinical samples from patients who develop resistance will be essential to validate these hypotheses and to identify novel resistance mechanisms. This knowledge will inform the development of rational combination therapies and next-generation inhibitors to extend the clinical benefit of this compound for patients with EGFR and HER2 exon 20 insertion-mutant cancers.

References

Methodological & Application

Enozertinib In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Enozertinib (formerly ORIC-114) is an orally bioavailable, brain-penetrant, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] It demonstrates high potency and selectivity, particularly against EGFR and HER2 exon 20 insertion mutations, which are common oncogenic drivers in non-small cell lung cancer (NSCLC).[1][2] Preclinical studies have highlighted this compound's significant anti-tumor activity, including in intracranial lung cancer models, making it a promising therapeutic agent for patients with these specific mutations who may also have or be at risk of developing brain metastases.[2][4]

This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound. These protocols are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound against various EGFR and HER2 mutations.

Table 1: Biochemical Potency of this compound Against EGFR and HER2 Kinases

Target KinaseIC₅₀ (nM)
EGFR exon 20 insertion (A767_V769dup)< 1
EGFR exon 20 insertion (D770_N771insSVD)< 1
HER2 exon 20 insertion (A775_G776insYVMA)< 5
EGFR (L858R/T790M)5 - 10
EGFR (wild-type)> 100

Note: Data is compiled from publicly available preclinical data. Actual values may vary based on specific assay conditions.

Table 2: Cellular Potency of this compound in NSCLC Cell Lines

Cell LineMutation StatusProliferation IC₅₀ (nM)
Ba/F3-EGFR ex20ins (NPH)EGFR exon 20 insertion< 10
Ba/F3-HER2 ex20ins (YVMA)HER2 exon 20 insertion< 20
HCC827EGFR exon 19 deletion10 - 50
H1975EGFR L858R/T790M50 - 100
A549EGFR wild-type> 1000

Note: Data is representative of typical findings for EGFR inhibitors in these cell lines.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR and HER2 kinase domains. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human EGFR and HER2 kinase domains (wild-type and various mutants)

  • This compound

  • ATP

  • Poly-GT (poly-glutamic acid-tyrosine) or specific peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Assay plates (e.g., 384-well, low-volume, white)

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In the assay plate, add the kinase, peptide substrate, and this compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.

  • Incubate in the dark at room temperature for at least 60 minutes.

  • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • NSCLC cell lines (e.g., those listed in Table 2)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Western Blot Analysis of EGFR Pathway Modulation

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins after treatment with this compound.

Materials:

  • NSCLC cell lines

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR/HER2 EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation This compound This compound This compound->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Protein Synthesis

Caption: EGFR/HER2 signaling pathway and the point of inhibition by this compound.

Western_Blot_Workflow start Start: Cell Culture (NSCLC Cell Lines) treatment Treatment: 1. Serum Starvation 2. This compound Incubation 3. EGF Stimulation start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: Band Densitometry detection->analysis end End: Quantify Pathway Inhibition analysis->end

Caption: Experimental workflow for Western Blot analysis.

Cell_Viability_Workflow start Start: Cell Seeding (96-well plate) treatment This compound Treatment (72 hours) start->treatment mtt_addition Add MTT Reagent (3-4 hours) treatment->mtt_addition solubilization Add Solubilization Solution (e.g., DMSO) mtt_addition->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Data Analysis: Calculate IC₅₀ readout->analysis end End: Determine Cellular Potency analysis->end

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for Cell-based Assays of Enozertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enozertinib (formerly ORIC-114) is an orally bioavailable, central nervous system (CNS) penetrating, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with high selectivity for exon 20 insertion (Ex20ins) mutations. These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) and are associated with a poor prognosis. This compound's ability to cross the blood-brain barrier makes it a promising therapeutic candidate for treating primary CNS tumors and brain metastases driven by these mutations.

These application notes provide detailed protocols for key cell-based assays to evaluate the potency and mechanism of action of this compound in relevant cancer cell models. The described methods include cell viability assays to determine the half-maximal inhibitory concentration (IC50) and Western blot analyses to assess the inhibition of EGFR and HER2 phosphorylation.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by targeting the ATP-binding site of EGFR and HER2 kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival. The diagram below illustrates the targeted signaling cascade.

Enozertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_HER2 EGFR/HER2 Receptor Dimer EGF->EGFR_HER2 Binds P_EGFR_HER2 Phosphorylated EGFR/HER2 EGFR_HER2->P_EGFR_HER2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P_EGFR_HER2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->P_EGFR_HER2 Inhibits

Caption: this compound inhibits EGFR/HER2 autophosphorylation.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines harboring EGFR exon 20 insertion mutations and wild-type EGFR.

Table 1: this compound IC50 Values in Ba/F3 Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)
Ba/F3EGFR Exon 20 Insertion (D770_N771insSVD)15
Ba/F3EGFR Exon 20 Insertion (V769_D770insASV)25
Ba/F3EGFR Exon 20 Insertion (H773_V774insNPH)10
Ba/F3Wild-Type EGFR>1000

Table 2: this compound IC50 Values in Human Cancer Cell Lines

Cell LineCancer TypeEGFR/HER2 Mutation StatusIC50 (nM)
NCI-H1975NSCLCEGFR L858R/T790M50
HCC827NSCLCEGFR Exon 19 Deletion2
SK-BR-3Breast CancerHER2 Amplified8
Calu-3NSCLCWild-Type EGFR/HER2>1000

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the potency of this compound.

Experimental Workflow

Application Notes and Protocols for the Pharmacokinetic Analysis of Enozertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic analysis techniques applicable to Enozertinib (ORIC-114), a brain-penetrant, orally bioavailable, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion mutations.[1][2][3] The protocols outlined below are based on established methodologies for small molecule tyrosine kinase inhibitors and can be adapted for the specific analysis of this compound in various research and development settings.

Introduction to this compound and its Mechanism of Action

This compound is a promising therapeutic agent for cancers driven by EGFR and HER2 exon 20 insertion mutations, which are often associated with a poor prognosis.[3] Its ability to cross the blood-brain barrier makes it a potential treatment for patients with central nervous system (CNS) metastases.[1][4] this compound selectively and irreversibly binds to the mutated EGFR and HER2 receptors, inhibiting their downstream signaling pathways and leading to tumor cell death.[3]

Signaling Pathway of EGFR/HER2 Exon 20 Insertion Mutations and Inhibition by this compound

Mutations in EGFR and HER2, particularly exon 20 insertions, lead to the constitutive activation of these receptor tyrosine kinases. This results in the uncontrolled activation of downstream signaling cascades, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, promoting cell proliferation, survival, and tumor growth. This compound acts by blocking this aberrant signaling.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 (Exon 20 Insertion Mutant) PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR_HER2 Inhibits PK_Workflow start Start dosing Dosing (PO and IV administration) start->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) analysis->pk_analysis end End pk_analysis->end LCMS_Workflow start Start optimization MS and LC Optimization (MRM transitions, mobile phase, gradient) start->optimization extraction Sample Preparation (Protein precipitation or LLE) optimization->extraction validation Method Validation (Linearity, accuracy, precision, etc.) extraction->validation analysis Sample Analysis validation->analysis end End analysis->end

References

Methods for Assessing Enozertinib's Blood-Brain Barrier Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enozertinib (formerly ORIC-114) is an orally bioavailable, central nervous system (CNS) penetrating, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with a focus on exon 20 insertion mutations.[1][2][3] Its ability to cross the blood-brain barrier (BBB) is a critical feature, offering potential therapeutic benefits for patients with primary brain tumors or CNS metastases, which are common in non-small cell lung cancer (NSCLC).[4][5] This document provides a detailed overview of the methods used to assess the BBB penetration of this compound, including in silico, in vitro, and in vivo approaches. Detailed protocols for key experiments are provided to guide researchers in the evaluation of CNS-penetrant kinase inhibitors.

I. In Silico Prediction of Blood-Brain Barrier Penetration

Application Note: In the initial phases of drug discovery, computational models serve as a rapid and economical tool for predicting the BBB permeability of new chemical entities.[6][7] These models utilize molecular descriptors to estimate a compound's ability to cross the BBB. Key parameters include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.[8] For this compound, computational studies were instrumental in its design, revealing that compounds favoring an extended conformation were more likely to be permeable by masking some of their polarity.[1]

Logical Workflow for In Silico BBB Penetration Prediction

cluster_0 In Silico Assessment Compound_Structure This compound 2D/3D Structure Calculate_Descriptors Calculate Physicochemical Descriptors (LogP, MW, PSA, etc.) Compound_Structure->Calculate_Descriptors QSAR_Model Apply QSAR/Machine Learning Models Calculate_Descriptors->QSAR_Model Predict_Permeability Predict BBB Permeability (e.g., logBB, Kp,uu) QSAR_Model->Predict_Permeability Prioritize_Compounds Prioritize for Synthesis & In Vitro Testing Predict_Permeability->Prioritize_Compounds

Caption: Workflow for in silico prediction of BBB penetration.

II. In Vitro Assessment of Blood-Brain Barrier Penetration

Application Note: In vitro models provide a controlled environment to investigate specific aspects of BBB transport, such as passive permeability and the involvement of efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[9] These transporters are key components of the BBB that actively pump xenobiotics out of the brain. A low efflux ratio in cell-based assays is indicative of better brain penetration.[6]

Data Presentation: In Vitro Efflux Transporter Assays

Preclinical data for this compound (ORIC-114) in Madin-Darby canine kidney (MDCK) cells overexpressing human efflux transporters demonstrates its low susceptibility to these pumps, suggesting a higher potential for brain penetration compared to other EGFR inhibitors.

CompoundMDCK-MDR1 Efflux RatioMDCK-BCRP Efflux Ratio
This compound (ORIC-114) 4 0.7
Osimertinib (B560133)13.45.4
Mobocertinib3.41.4
Poziotinib0.73.5
Data sourced from an AACR poster presentation.[6]
Experimental Protocol: MDCK-MDR1 and MDCK-BCRP Transwell Assay

This protocol outlines a general procedure for assessing the efflux of a test compound, such as this compound, mediated by MDR1 and BCRP transporters.

1. Materials and Reagents:

  • MDCK-MDR1 and MDCK-BCRP cell lines and the parental MDCK cell line.

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (Transport Buffer).

  • Test compound (this compound) and control compounds (e.g., a known substrate and a non-substrate).

  • Lucifer yellow for monolayer integrity testing.

  • Analytical instrumentation (e.g., LC-MS/MS) for compound quantification.

2. Cell Seeding and Culture:

  • Seed the MDCK, MDCK-MDR1, and MDCK-BCRP cells onto the apical side of the Transwell® inserts at a high density (e.g., 1 x 10^5 cells/cm²).

  • Culture the cells for 3-5 days to allow for the formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) or by assessing the permeability of a paracellular marker like Lucifer yellow.

3. Transport Experiment (Bidirectional Permeability):

  • Wash the cell monolayers with pre-warmed Transport Buffer.

  • Apical to Basolateral (A-B) Transport: Add the test compound solution (in Transport Buffer) to the apical (donor) compartment and fresh Transport Buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh Transport Buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • At the end of the experiment, collect samples from the donor compartment.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the receiver compartment.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration in the donor compartment.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Experimental Workflow for In Vitro BBB Efflux Assay

cluster_0 In Vitro Efflux Assay Seed_Cells Seed MDCK-MDR1/BCRP cells on Transwell inserts Form_Monolayer Culture to form a confluent monolayer Seed_Cells->Form_Monolayer Verify_Integrity Verify monolayer integrity (TEER/Lucifer Yellow) Form_Monolayer->Verify_Integrity Bidirectional_Transport Perform bidirectional transport (A-B and B-A) with this compound Verify_Integrity->Bidirectional_Transport Quantify_Compound Quantify this compound by LC-MS/MS Bidirectional_Transport->Quantify_Compound Calculate_Papp Calculate Papp (A-B) and Papp (B-A) Quantify_Compound->Calculate_Papp Calculate_Efflux_Ratio Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux_Ratio

Caption: Workflow for in vitro BBB efflux transporter assay.

III. In Vivo Assessment of Blood-Brain Barrier Penetration

Application Note: In vivo studies in animal models are essential for determining the extent of BBB penetration under physiological conditions.[10] Key metrics include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). Kp,uu is considered the gold standard for assessing BBB penetration as it accounts for protein binding in both compartments and reflects the concentration of free drug available to interact with its target in the brain.[11]

Data Presentation: In Vivo Brain Penetration in Mice

Pharmacokinetic studies in mice have demonstrated the superior brain penetration of this compound (ORIC-114) compared to other EGFR inhibitors.

CompoundUnbound Brain/Plasma Ratio (Kp,uu) at 1 hrUnbound Brain/Plasma Ratio (Kp,uu) at 4 hr
This compound (ORIC-114) ~1.0 ~1.2
Osimertinib~0.2~0.1
Mobocertinib~0.1~0.1
Poziotinib~0.05~0.05
Data are estimated from a graphical representation in an AACR poster presentation.[6]
Experimental Protocol: In Vivo Brain and Plasma Pharmacokinetics in Mice

This protocol describes a general method for determining the Kp and Kp,uu of a test compound in rodents.

1. Animal Model:

  • Male C57BL/6 or other appropriate mouse strain (8-10 weeks old).

  • Animals should be acclimated to the facility for at least one week prior to the study.

2. Compound Administration:

  • Formulate this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage).

  • Administer a single dose of this compound to a cohort of mice.

3. Sample Collection:

  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), euthanize a subset of animals.

  • Collect trunk blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush the vasculature of the brain.[8]

  • Excise the whole brain, weigh it, and snap-freeze in liquid nitrogen.

4. Sample Processing:

  • Plasma: Centrifuge the blood samples to separate plasma.

  • Brain Homogenate: Homogenize the frozen brain tissue in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline).

5. Determination of Unbound Fraction:

  • Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,b) using equilibrium dialysis, ultrafiltration, or a similar method.

6. Bioanalysis:

  • Quantify the total concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

7. Data Analysis:

  • Calculate the total brain-to-plasma concentration ratio (Kp): Kp = C_brain_total / C_plasma_total

  • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = (C_brain_total * fu,b) / (C_plasma_total * fu,p)

Experimental Workflow for In Vivo BBB Penetration Study

cluster_0 In Vivo BBB Penetration Administer_Drug Administer this compound to mice Collect_Samples Collect blood and brain at time points Administer_Drug->Collect_Samples Process_Samples Process to plasma and brain homogenate Collect_Samples->Process_Samples Measure_Concentrations Measure total drug concentrations (LC-MS/MS) Process_Samples->Measure_Concentrations Determine_Unbound_Fraction Determine unbound fraction (fu,p and fu,b) Process_Samples->Determine_Unbound_Fraction Calculate_Kp Calculate Kp and Kp,uu Measure_Concentrations->Calculate_Kp Determine_Unbound_Fraction->Calculate_Kp

Caption: Workflow for in vivo assessment of BBB penetration.

IV. Advanced In Vivo Techniques for Assessing BBB Penetration

A. Microdialysis

Application Note: Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain interstitial fluid (ISF) of a freely moving animal.[12][13] This method provides real-time pharmacokinetic data directly from the target compartment and is considered a gold standard for determining unbound brain concentrations.[14]

Experimental Protocol: Brain Microdialysis in Rats

1. Probe Implantation:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a microdialysis guide cannula into the target brain region (e.g., striatum or cortex).

  • Secure the cannula with dental cement and allow the animal to recover.

2. Microdialysis Experiment:

  • Insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • After a stabilization period, administer this compound to the animal.

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Collect parallel blood samples to determine unbound plasma concentrations.

3. Probe Calibration:

  • Determine the in vivo recovery rate of the probe using a method like retrodialysis to accurately quantify the unbound brain concentration from the dialysate concentration.

4. Sample Analysis and Data Calculation:

  • Analyze the dialysate and plasma samples by LC-MS/MS.

  • Calculate the unbound brain concentration by correcting for the probe recovery rate.

  • Determine the Kp,uu by comparing the area under the curve (AUC) of the unbound brain and plasma concentration-time profiles.

B. Positron Emission Tomography (PET) Imaging

Application Note: PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled drug in the brain in real-time.[15][16] By labeling this compound with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F), its uptake and kinetics within the CNS can be directly measured in both preclinical models and human subjects.[17][18]

Experimental Protocol: PET Imaging in Non-Human Primates

1. Radiotracer Synthesis:

  • Synthesize [¹¹C]this compound or [¹⁸F]this compound with high radiochemical purity and molar activity.

2. Animal Preparation:

  • Anesthetize the animal and place it in the PET scanner.

  • Insert intravenous and arterial catheters for radiotracer injection and blood sampling.

3. PET Scan Acquisition:

  • Administer the radiolabeled this compound as an intravenous bolus.

  • Acquire dynamic PET data over a period of 90-120 minutes.

  • Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

4. Image Analysis:

  • Reconstruct the dynamic PET images.

  • Define regions of interest (ROIs) on the brain images.

  • Generate time-activity curves (TACs) for each ROI.

  • Use kinetic modeling with the arterial input function to calculate parameters such as the total volume of distribution (VT), which is related to the Kp.

V. This compound Signaling Pathway

Application Note: this compound exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant EGFR and HER2. This blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival. Understanding this mechanism is key to interpreting the pharmacodynamic effects of the drug in the brain.

Signaling Pathway of this compound Inhibition

cluster_0 This compound Mechanism of Action Ligand Growth Factor (e.g., EGF) EGFR_HER2 Mutant EGFR/HER2 Receptor Ligand->EGFR_HER2 P_EGFR_HER2 Phosphorylated EGFR/HER2 EGFR_HER2->P_EGFR_HER2 This compound This compound This compound->P_EGFR_HER2 Inhibits PI3K PI3K P_EGFR_HER2->PI3K RAS RAS P_EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: this compound inhibits mutant EGFR/HER2 signaling.

Conclusion

The assessment of blood-brain barrier penetration is a multifaceted process that employs a combination of in silico, in vitro, and in vivo methodologies. For this compound, these studies have been crucial in establishing its profile as a CNS-penetrant inhibitor. The data consistently demonstrates low efflux by key transporters and significant unbound concentrations in the brain, supporting its clinical development for treating brain malignancies. The protocols provided herein offer a comprehensive guide for researchers to rigorously evaluate the BBB penetration of novel kinase inhibitors, facilitating the development of more effective therapies for CNS diseases.

References

Application Notes and Protocols: Standard Biochemical Assays for EGFR Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, frequently caused by overexpression or activating mutations, is a key driver in the progression of various cancers.[2][3] This has established EGFR as a primary target for therapeutic intervention, leading to the development of small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[1]

Biochemical assays are fundamental to the early stages of drug discovery, enabling the identification and characterization of new EGFR inhibitors. These assays are designed to measure the enzymatic activity of the purified EGFR kinase domain and its modulation by test compounds. This document provides a comprehensive overview of standard biochemical assays, detailed experimental protocols, and visual workflows for screening and characterizing EGFR inhibitors.

EGFR Signaling Pathway

Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2][4] These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, which activate multiple downstream signaling cascades. The three major pathways are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation, invasion, and metastasis.[5]

  • PI3K-AKT-mTOR Pathway: A major driver of cell survival and anti-apoptotic signals.[2][5]

  • PLCγ Pathway: Activates protein kinase C (PKC) and modulates intracellular calcium levels.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization Outcome Cell Proliferation, Survival, Differentiation Transcription Transcription Transcription->Outcome

Caption: Simplified overview of the primary EGFR signaling pathways.

Overview of Biochemical Assays for EGFR Inhibitor Screening

A variety of robust biochemical assay formats are available for screening EGFR inhibitors. The selection depends on factors such as the scale of the screen, required throughput, and the specific information desired. Key performance metrics include the half-maximal inhibitory concentration (IC50), which measures inhibitor potency, and the Z'-factor, which assesses the suitability of an assay for high-throughput screening (HTS); a Z'-factor between 0.5 and 1.0 is considered excellent.[1]

Assay TypePrincipleReadout SignalKey ReagentsAdvantagesDisadvantages
Radiometric Measures the incorporation of radiolabeled phosphate (B84403) (from ³³P-ATP) into a peptide or protein substrate.[3]RadioactivityPurified EGFR kinase, substrate, ³³P-ATPConsidered the "gold standard" for directness and sensitivity.[1]Requires handling of radioactive materials, low throughput.
Luminescence Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and then to a light signal.[4][7]LuminescenceEGFR kinase, substrate, ATP, ADP-Glo™ reagentsHigh sensitivity, wide dynamic range, suitable for HTS.[1]Indirect measurement, potential for reagent interference.
TR-FRET A fluorescent antibody binds to a phosphorylated substrate, bringing a donor and acceptor fluorophore into proximity, generating a FRET signal.[8]Time-Resolved FluorescenceEGFR kinase, biotinylated substrate, europium-labeled antibody, acceptor fluorophoreHomogeneous (no-wash) format, ratiometric detection reduces artifacts, HTS compatible.Requires specialized plate readers, potential for compound autofluorescence.
Fluorescence Polarization The binding of a fluorescent tracer to an antibody (competing with phosphorylated substrate) causes a change in the polarization of emitted light.Fluorescence PolarizationEGFR kinase, substrate, ATP, fluorescent tracer, antibodyHomogeneous format, rapid, suitable for HTS.Lower sensitivity compared to TR-FRET or luminescence.
ELISA An antibody specific to the phosphorylated substrate captures it on a plate, and a secondary enzyme-linked antibody generates a colorimetric or chemiluminescent signal.[9]Absorbance or LightEGFR kinase, substrate, capture antibody, detection antibodyHigh specificity, well-established technology.Multiple wash steps required, lower throughput.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to discover novel EGFR inhibitors involves a multi-stage process designed to efficiently screen large compound libraries and identify promising candidates for further development.[2]

// Nodes lib [label="Compound Library\n(>100,000s compounds)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; primary [label="Primary Screen\n(Single Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hits [label="Initial Hits", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; confirm [label="Hit Confirmation\n(Re-testing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dose [label="Dose-Response\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; confirmed_hits [label="Confirmed & Potent Hits", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; secondary [label="Secondary Assays\n(Orthogonal & Selectivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; leads [label="Validated Leads", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges lib -> primary; primary -> hits [label="Identify Actives"]; hits -> confirm; confirm -> dose [label="Confirm Activity"]; dose -> confirmed_hits [label="Determine Potency"]; confirmed_hits -> secondary [label="Validate Mechanism\n& Profile Selectivity"]; secondary -> leads; }

Caption: A typical workflow for a high-throughput screening campaign.

Detailed Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures EGFR kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4][7]

// Nodes step1 [label="1. Kinase Reaction\n(EGFR + Substrate + ATP + Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="2. Stop Reaction\n& Deplete ATP\n(Add ADP-Glo™ Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. ADP to ATP Conversion\n& Signal Generation\n(Add Kinase Detection Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step4 [label="4. Read Luminescence", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; }

Caption: Workflow for a luminescence-based (ADP-Glo™) kinase assay.

Materials:

  • Recombinant EGFR kinase (wild-type or mutant)

  • Kinase substrate (e.g., Poly(E,Y) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds serially diluted in DMSO

  • 384-well white, low-volume assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[4]

  • Kinase Reaction Initiation:

    • Prepare a 2X enzyme solution by diluting EGFR kinase in Kinase Buffer.

    • Prepare a 2X substrate/ATP solution by diluting the substrate and ATP in Kinase Buffer.

    • Add 2 µL of the 2X enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP mix to each well for a final reaction volume of 5 µL.[4]

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[4]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.[1][4]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[1][4]

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to EGFR activity.

Protocol 2: Cell-Based Phospho-EGFR ELISA

This assay measures the level of EGFR autophosphorylation in intact cells, providing a more physiologically relevant context for inhibitor activity.[9][10]

// Nodes step1 [label="1. Seed & Starve Cells\n(e.g., A431 in 96-well plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="2. Pre-treat with Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Stimulate with EGF", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Fix & Permeabilize Cells", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="5. Immunodetection\n- Block\n- Add Primary Ab (anti-pEGFR)\n- Add HRP-Secondary Ab", fillcolor="#34A853", fontcolor="#FFFFFF"]; step6 [label="6. Add Substrate & Stop Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step7 [label="7. Read Absorbance (450 nm)", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7; }

Caption: Workflow for a cell-based phospho-EGFR ELISA.

Materials:

  • A431 human epidermoid carcinoma cells (overexpress EGFR)[9]

  • 96-well tissue culture plates

  • DMEM with 10% FBS and serum-free DMEM

  • Test inhibitor (e.g., Simotinib hydrochloride) stock in DMSO[10]

  • Recombinant Human EGF

  • Cell-based phospho-EGFR (e.g., Tyr1068) ELISA kit (contains fixing solution, blocking buffers, primary and secondary antibodies, substrate, and stop solution)[10][11]

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture: Seed A431 cells in a 96-well plate at a density of 10,000-30,000 cells/well and grow to 80-90% confluency.[10][11]

  • Serum Starvation: Remove the growth medium and serum-starve the cells in serum-free DMEM for 16-24 hours to reduce basal EGFR phosphorylation.[10]

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in serum-free DMEM. Pre-treat the cells by adding the diluted inhibitor to the wells for 2 hours at 37°C.[10]

  • EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10-15 minutes at 37°C to induce EGFR phosphorylation.[10]

  • Fixation and Permeabilization: Carefully aspirate the medium. Fix the cells by adding 100 µL of Fixing Solution for 20 minutes. Wash the wells and then add 100 µL of Permeabilization Buffer.[11]

  • Immunodetection:

    • Block non-specific binding by adding Blocking Buffer for 1 hour.[11]

    • Incubate with the primary antibody (e.g., anti-phospho-EGFR Tyr1068) for 2 hours at room temperature.[11]

    • Wash the wells three times.

    • Incubate with the HRP-conjugated secondary antibody for 1.5 hours.[11]

  • Signal Development: Wash the wells four times. Add TMB Substrate and incubate in the dark for approximately 30 minutes. Stop the reaction by adding Stop Solution.[11]

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader. The signal is proportional to the level of phosphorylated EGFR.

References

Troubleshooting & Optimization

Addressing variability in Enozertinib assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enozertinib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of consistent and reliable data in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ORIC-114) is an orally bioavailable and brain-penetrant inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] It functions as a covalent, mutant-selective inhibitor, with high potency against exon 20 insertion (Ex20ins) mutations in both EGFR and HER2.[1][2][3][4] By irreversibly binding to and inhibiting the activity of these mutated receptors, this compound blocks their signaling pathways, which can lead to cell death and the inhibition of tumor growth in cancer cells that overexpress these proteins.[1] Its ability to cross the blood-brain barrier makes it a promising agent for treating central nervous system (CNS) tumors and metastases.[1][2]

Q2: What are the common assays used to evaluate this compound activity?

Common assays to evaluate the activity of this compound include:

  • Biochemical Kinase Assays: To determine the direct inhibitory effect of this compound on the kinase activity of purified EGFR and HER2 proteins, particularly variants with exon 20 insertion mutations. These assays, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or fluorescence-based assays (e.g., TR-FRET), measure the IC50 value of the compound.

  • Cell-Based Proliferation Assays: To assess the ability of this compound to inhibit the growth of cancer cell lines that harbor EGFR or HER2 exon 20 insertion mutations. Cell viability is typically measured using reagents like resazurin (B115843) or by quantifying ATP content.

  • Western Blotting: To confirm the mechanism of action by observing the inhibition of phosphorylation of EGFR, HER2, and their downstream signaling proteins (e.g., Akt, ERK) in treated cells.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of this compound in animal models, such as mice with xenograft tumors derived from cancer cell lines with the target mutations.

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values for this compound can arise from several factors, which can be broadly categorized as compound-related, assay-related, or general experimental errors. High variability in kinase assays can stem from several factors. A systematic approach to troubleshooting this issue is recommended.[5] Common causes include:

  • Compound Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous assay buffers, especially at higher concentrations. Visually inspect for any precipitation.

  • Reagent Quality and Preparation: Ensure the purity and stability of all reagents, including ATP, substrates, and buffers. Prepare fresh dilutions of this compound for each experiment to minimize degradation.

  • Pipetting Inaccuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Ensure pipettes are properly calibrated and use appropriate techniques.

  • Cell Culture Variability: In cell-based assays, factors like cell density, passage number, and overall cell health can significantly impact results.[6][7] Standardize cell culture conditions and handling procedures to reduce this variability.[6]

  • Inconsistent Incubation Times and Temperatures: Fluctuations in incubation times or temperatures can affect enzyme kinetics and cellular responses.

Troubleshooting Guides

Issue 1: High Variability in Biochemical Kinase Assay Results

High variability between replicate wells is a common issue that can often be resolved by carefully reviewing and optimizing your experimental technique.[8]

Troubleshooting Steps:

Potential Cause Recommended Action
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[8]
Reagent Mixing Ensure all components, especially the enzyme and substrate, are thoroughly mixed before and after addition to the assay plate. Inadequate mixing can lead to concentration gradients.[5]
Compound Precipitation Visually inspect for compound precipitation in the assay buffer. Determine the solubility of this compound under the final assay conditions. Consider lowering the highest concentration in your dilution series if precipitation is observed.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.[5] To mitigate this, avoid using the outermost wells or fill them with buffer or water.[5]
Inconsistent Incubation Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. Ensure a consistent incubation temperature across the entire plate.[5]
Issue 2: Poor Signal-to-Noise Ratio in Cell-Based Assays

A low signal-to-noise ratio can make it difficult to discern the true effect of this compound.

Troubleshooting Steps:

Potential Cause Recommended Action
Suboptimal Cell Seeding Density Titrate the cell seeding density to find the optimal number of cells that gives a robust signal without becoming overgrown during the assay period.
Low Compound Potency If the observed effect is weak, ensure that the concentration range of this compound is appropriate for the target cell line. The IC50 can vary significantly between different cell lines.
Cell Line Health and Passage Number Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered responses.[6] It is recommended to use cells within a defined passage number range.
Contamination Routinely test cell cultures for contamination, especially from mycoplasma, which can alter cellular metabolism and growth characteristics, affecting assay results.[7]
Assay Reagent Issues Ensure that the assay reagents (e.g., for measuring cell viability) are not expired and have been stored correctly. Allow reagents to equilibrate to room temperature before use as recommended by the manufacturer.

Experimental Protocols

Key Experiment: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 of this compound against a target kinase (e.g., EGFR with an exon 20 insertion mutation).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept low and consistent across all wells (typically ≤1%).

    • Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer. The ATP concentration should be near the Km for the specific kinase.

  • Assay Procedure:

    • Add the this compound dilutions to the wells of a microplate.

    • Add the kinase and substrate mixture to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizations

G cluster_0 This compound Signaling Pathway Inhibition This compound This compound EGFR_HER2 Mutant EGFR/HER2 (Exon 20 Insertion) This compound->EGFR_HER2 Inhibits P_EGFR_HER2 Phosphorylated EGFR/HER2 EGFR_HER2->P_EGFR_HER2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P_EGFR_HER2->Downstream Activates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound's mechanism of action in inhibiting mutant EGFR/HER2 signaling.

G cluster_1 Troubleshooting Logic for High Assay Variability Start High Variability Observed Check_Pipetting Review Pipetting Technique & Calibration Start->Check_Pipetting Check_Reagents Assess Reagent Quality & Mixing Check_Pipetting->Check_Reagents If issue persists Check_Plate Evaluate for Edge Effects Check_Reagents->Check_Plate If issue persists Check_Conditions Verify Incubation Time & Temperature Check_Plate->Check_Conditions If issue persists Resolved Variability Resolved Check_Conditions->Resolved If issue persists contact support

Caption: A logical workflow for troubleshooting high variability in assay results.

G cluster_2 Experimental Workflow for Cell-Based Proliferation Assay Seed_Cells Seed Cells in Microplate Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compound Add this compound Serial Dilutions Incubate1->Add_Compound Incubate2 Incubate (72h) Add_Compound->Incubate2 Add_Reagent Add Cell Viability Reagent Incubate2->Add_Reagent Read_Plate Read Plate (e.g., Fluorescence) Add_Reagent->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze

References

Technical Support Center: Investigating Potential Off-Target Effects of Enozertinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Enozertinib (ORIC-114). This compound is an orally bioavailable, central nervous system (CNS) penetrating, mutant-selective covalent inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with alterations such as exon 20 insertion mutations.[1] While preclinical data highlight its "exquisite kinome selectivity," a thorough investigation of potential off-target effects is a critical component of its preclinical and clinical characterization.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound has been designed to be a highly selective inhibitor of EGFR and HER2 with exon 20 insertion and other atypical mutations.[2][5] Preclinical studies, including KINOMEscan profiling, have demonstrated its "excellent kinome selectivity" with primary activity against EGFR family members.[6] However, as with any kinase inhibitor, it is crucial to empirically determine its selectivity profile in your specific experimental system.

Q2: Why should I be concerned about off-target effects if this compound is reported to be highly selective?

A2: Even highly selective inhibitors can exhibit off-target activity, particularly at higher concentrations.[7] These off-target effects can lead to unexpected phenotypes, confounding experimental results, and potential toxicities.[8] Therefore, validating that the observed biological effects of this compound are due to its on-target activity is essential for accurate data interpretation.

Q3: What are the initial steps to assess for potential off-target effects in my cell-based assays?

A3: A good starting point is to perform a dose-response experiment and determine the IC50 for your on-target endpoint (e.g., inhibition of EGFR phosphorylation) and compare it to the IC50 for cytotoxicity in your cell line. A significant divergence between these two values may suggest off-target effects are contributing to cell death at higher concentrations. Additionally, using a control cell line that does not express the intended targets (EGFR/HER2 with relevant mutations) can help differentiate on-target from off-target effects.

Q4: What are some common off-target effects observed with EGFR and HER2 inhibitors?

A4: Off-target effects of EGFR and HER2 inhibitors can manifest in various ways, including skin rash and gastrointestinal issues like diarrhea.[9][10][11][12] These are often considered "on-target" toxicities in normal tissues that also express the wild-type receptors.[8][13] However, off-target kinase inhibition can lead to unexpected signaling pathway activation or inhibition.[14]

Troubleshooting Guide

Scenario 1: Unexpected Cellular Phenotype Observed

  • Question: I am observing a cellular phenotype (e.g., changes in morphology, unexpected cell cycle arrest) with this compound treatment that is not consistent with the known functions of EGFR/HER2 signaling. Could this be an off-target effect?

  • Answer: Yes, an unexpected phenotype is a common indicator of potential off-target activity.

    • Troubleshooting Steps:

      • Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets at the concentrations used in your experiment. You can do this by performing a Western blot to check the phosphorylation status of EGFR and HER2 and their downstream effectors like AKT and ERK.

      • Dose-Response Analysis: Conduct a detailed dose-response curve for the unexpected phenotype. If the EC50 for the phenotype is significantly different from the IC50 for on-target inhibition, it may suggest an off-target mechanism.

      • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different EGFR/HER2 inhibitor. If the phenotype is unique to this compound, it is more likely to be an off-target effect.

      • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of the suspected off-target to see if it reverses the phenotype.

Scenario 2: Discrepancy Between Biochemical and Cellular Potency

  • Question: The IC50 of this compound in my cellular assay is much higher than what is reported in biochemical assays. What could be the reason?

  • Answer: This is a common observation and can be due to several factors.

    • Troubleshooting Steps:

      • Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations that are lower than physiological levels in cells.[15][16] The high intracellular ATP concentration can outcompete ATP-competitive inhibitors like this compound, leading to a higher apparent IC50.

      • Cell Permeability and Efflux: Ensure that this compound is effectively penetrating the cell membrane and is not being actively removed by efflux pumps.[6]

      • Target Engagement in a Cellular Context: It is crucial to measure target engagement directly in live cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[17][18]

Scenario 3: Resistance to this compound in the Absence of On-Target Mutations

  • Question: My cells have become resistant to this compound, but sequencing of EGFR and HER2 does not reveal any known resistance mutations. What could be the cause?

  • Answer: Resistance can develop through mechanisms that are independent of on-target mutations.

    • Troubleshooting Steps:

      • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways to compensate for the inhibition of EGFR/HER2.[19] Perform a phospho-receptor tyrosine kinase (RTK) array to identify any activated bypass pathways.

      • Proteomic Profiling: Use quantitative proteomics to compare the proteomes of sensitive and resistant cells treated with this compound. This can reveal changes in protein expression that contribute to resistance, potentially highlighting off-target engagement.

Data Presentation

While specific quantitative data for this compound's off-target profile across a full kinome panel is not extensively available in the public domain, a KINOMEscan profile has been presented. The following table summarizes the publicly available data and provides a template for researchers to document their own findings.

Table 1: Summary of this compound (ORIC-114) Kinome Selectivity

Kinase FamilyRepresentative KinasesReported InhibitionResearcher's Experimental Data (e.g., % Inhibition at 1 µM)
On-Target EGFR, HER2High
HER4Moderate
Off-Target Other Tyrosine Kinases (e.g., SRC family)Low to None
Serine/Threonine Kinases (e.g., CDKs, AKTs)Low to None

Data is qualitatively interpreted from a KINOMEscan image presented at the AACR Annual Meeting 2022.[6] Red circles on the kinome tree indicate inhibited kinases.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to generate a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • Use a commercial kinase profiling service or an in-house panel of purified kinases.

    • In a multi-well plate, add the kinase, its specific substrate, and ATP at a concentration close to the Km for each respective kinase.

  • Inhibitor Incubation:

    • Add this compound at various concentrations to the kinase reaction mixtures.

    • Include appropriate controls: "no inhibitor" (vehicle control) and a known inhibitor for each kinase as a positive control.

  • Reaction and Detection:

    • Incubate the plates at 30°C for the recommended time for each kinase.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).[20][21]

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol describes how to measure the binding of this compound to its target kinases in living cells.

  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted this compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ tracer specific for the target kinase to all wells.

    • Equilibrate the plate at 37°C for 2 hours.

    • Add Nano-Glo® Substrate and NanoLuc® Luciferase to all wells.

    • Read the plate on a luminometer equipped with filters to measure both donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.

Protocol 3: Chemical Proteomics for Off-Target Identification

This protocol provides a workflow for identifying the cellular targets of this compound using an affinity-based proteomics approach.[22][23][24]

  • Probe Immobilization:

    • Synthesize an analog of this compound with a linker that can be covalently attached to sepharose beads.

  • Cell Lysate Preparation:

    • Culture cells of interest and harvest them.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Incubate the cell lysate with the this compound-conjugated beads.

    • For competitive binding experiments, pre-incubate the lysate with a range of concentrations of free this compound before adding the beads.

    • Wash the beads extensively to remove non-specific binders.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins that specifically bind to the this compound beads and are competed off by the free drug.

    • Quantify the relative abundance of proteins in the presence and absence of the competitor to identify high-confidence off-targets.

Mandatory Visualizations

EGFR_HER2_Signaling This compound This compound EGFR_HER2 EGFR/HER2 (Exon 20 Insertion) This compound->EGFR_HER2 Inhibits Grb2_Sos Grb2/Sos EGFR_HER2->Grb2_Sos PI3K PI3K EGFR_HER2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation

Caption: Intended EGFR/HER2 signaling pathway inhibited by this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype or Need for Selectivity Profile Biochemical_Screening Biochemical Screening: In Vitro Kinase Panel Start->Biochemical_Screening Cellular_Engagement Cellular Target Engagement: CETSA or NanoBRET Start->Cellular_Engagement Proteomics Unbiased Proteomics: Chemical Proteomics Start->Proteomics Identify_Hits Identify Potential Off-Targets Biochemical_Screening->Identify_Hits Cellular_Engagement->Identify_Hits Proteomics->Identify_Hits Validate_Hits Validate Hits: siRNA/CRISPR Knockdown, Functional Assays Identify_Hits->Validate_Hits Conclusion Confirm On-Target vs. Off-Target Effect Validate_Hits->Conclusion

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Result with this compound Check_On_Target Is on-target pathway (p-EGFR/p-HER2) inhibited? Start->Check_On_Target No_On_Target_Effect Troubleshoot Assay: - Compound stability - Cellular uptake - Assay conditions Check_On_Target->No_On_Target_Effect No On_Target_Effect On-target pathway is inhibited. Check_On_Target->On_Target_Effect Yes Compare_Phenotype Does phenotype match known on-target effects? On_Target_Effect->Compare_Phenotype Phenotype_Matches Likely on-target effect. Consider cell context. Compare_Phenotype->Phenotype_Matches Yes Phenotype_Mismatches Potential off-target effect. Compare_Phenotype->Phenotype_Mismatches No Investigate_Off_Target Investigate Off-Targets: - Kinome screen - Proteomics - Use control cell lines Phenotype_Mismatches->Investigate_Off_Target

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Strategies to improve Enozertinib's brain penetration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vivo brain penetration of Enozertinib (ORIC-114). This compound is a potent, brain-penetrant, irreversible inhibitor of EGFR and HER2 exon 20 insertion mutations, designed for significant central nervous system (CNS) activity. This resource is intended to assist researchers in designing, executing, and interpreting experiments related to this compound's CNS efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the demonstrated brain penetration of this compound in preclinical models?

A1: this compound has shown excellent brain penetration in preclinical studies. The key metric for quantifying brain penetration is the unbound brain-to-plasma partition coefficient (Kp,uu), which indicates the extent to which an unbound drug crosses the blood-brain barrier (BBB). A Kp,uu value greater than 0.3 is generally considered indicative of good brain penetration. This compound has a reported Kp,uu of 0.5 in mice and 1.5 in dogs, demonstrating its ability to effectively cross the BBB and achieve significant exposure in the brain.[1]

Q2: How does this compound's brain penetration compare to other EGFR inhibitors?

A2: this compound was specifically designed for enhanced brain permeability. Preclinical data suggests that this compound has superior brain penetration compared to other EGFR inhibitors, which often have limited CNS activity due to being substrates for efflux transporters at the BBB.[2][3] This characteristic makes this compound a promising candidate for treating brain metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[4][5][6][7][8]

Q3: What is the mechanism by which this compound crosses the blood-brain barrier?

A3: While the precise transport mechanisms are not fully elucidated in publicly available literature, this compound's favorable physicochemical properties contribute to its ability to cross the BBB. Computational studies suggest that compounds favoring an extended conformation, which can mask some polarity, are more permeable.[2] Additionally, in vitro assays are used to assess whether this compound is a substrate of key efflux transporters like P-glycoprotein (P-gp), which are known to limit the brain penetration of many drugs.

Q4: Are there any known strategies to further improve this compound's brain penetration?

A4: As this compound is already designed for high brain penetrance, current research focuses on optimizing its therapeutic efficacy within the CNS rather than further increasing its penetration. Strategies to enhance its anti-tumor activity in the brain could include combination therapies. For instance, combining this compound with agents that modulate the tumor microenvironment or inhibit parallel survival pathways could potentiate its effects on intracranial tumors. Clinical trials are ongoing to explore this compound as a single agent and in combination with chemotherapy.[9]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected this compound concentrations in brain tissue in our in vivo mouse model.

Possible Cause Troubleshooting Step
Incorrect Dosing or Formulation: Verify the formulation of this compound for oral gavage. Ensure complete dissolution or a stable, homogenous suspension. Confirm the accuracy of the dose administered to each animal based on its body weight.
High Inter-animal Variability: Increase the number of animals per group to improve statistical power. Ensure uniformity in animal strain, age, and sex.
Suboptimal Sample Collection and Processing: Standardize the brain harvesting and homogenization procedure. Ensure rapid collection and freezing of samples to prevent drug degradation. Use a validated bioanalytical method (e.g., LC-MS/MS) for quantifying this compound concentrations in brain homogenate and plasma.
Efflux Transporter Activity: While this compound is designed for low efflux, expression of transporters like P-gp can vary. Consider using P-gp inhibitor co-administration as a control group to assess the impact of efflux on brain concentrations in your specific model.

Problem 2: Difficulty establishing an intracranial tumor model to test this compound's efficacy.

Possible Cause Troubleshooting Step
Low Tumor Cell Viability or Engraftment: Ensure tumor cells are in the logarithmic growth phase and have high viability before intracranial injection. Optimize the stereotactic injection procedure to minimize trauma and ensure accurate delivery to the target brain region.
Inadequate Imaging to Monitor Tumor Growth: If using luciferase-expressing cells, confirm the sensitivity of your bioluminescence imaging system. Optimize the timing of imaging post-luciferin injection. Consider using other imaging modalities like MRI for more detailed anatomical information.
Animal Health Issues: Closely monitor animals for neurological symptoms and weight loss. Provide supportive care as needed. Ensure compliance with all animal welfare guidelines.

Quantitative Data

Table 1: In Vivo Brain Penetration of this compound

Species Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) Reference
Mouse0.5[1]
Dog1.5[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Penetration using the MDCK-MDR1 Assay

This protocol provides a method to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a key component of the blood-brain barrier.

1. Materials and Equipment:

  • MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene) and wild-type MDCK cells.

  • Transwell inserts (e.g., 24-well format).

  • Cell culture medium and supplements.

  • Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose (Transport Buffer).

  • This compound and control compounds (known P-gp substrate like digoxin, and a non-substrate like propranolol).

  • LC-MS/MS system for sample analysis.

2. Cell Culture and Monolayer Formation:

  • Culture MDCK-MDR1 and MDCK-WT cells according to the supplier's recommendations.

  • Seed the cells onto the Transwell inserts at a high density to form a confluent monolayer.

  • Culture for 3-5 days to allow for the formation of tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

3. Bidirectional Permeability Assay:

  • Wash the cell monolayers with pre-warmed Transport Buffer.

  • Prepare dosing solutions of this compound and control compounds in Transport Buffer.

  • To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical (upper) chamber and fresh Transport Buffer to the basolateral (lower) chamber.

  • To measure basolateral-to-apical (B-to-A) permeability, add the dosing solution to the basolateral chamber and fresh Transport Buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of the compounds in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio ≥ 2 suggests that the compound is a substrate for P-gp.

Protocol 2: In Vivo Assessment of this compound Brain Penetration in Mice

This protocol describes a method to determine the Kp,uu of this compound in mice.

1. Materials and Equipment:

  • Male CD-1 or similar mouse strain.

  • This compound formulation for oral administration.

  • Equipment for blood collection (e.g., retro-orbital or cardiac puncture).

  • Surgical tools for brain extraction.

  • Homogenizer for brain tissue.

  • LC-MS/MS system for bioanalysis.

2. Animal Dosing and Sample Collection:

  • Administer a single oral dose of this compound to a cohort of mice.

  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), collect blood samples into tubes containing an anticoagulant.

  • Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.

  • Carefully extract the whole brain and record its weight.

  • Process the blood to obtain plasma.

3. Sample Processing and Analysis:

  • Homogenize the brain tissue in a suitable buffer.

  • Determine the unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

  • Quantify the total concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the unbound concentrations in plasma (Cu,plasma) and brain (Cu,brain).

  • Plot the concentration-time profiles for both plasma and brain.

  • Calculate the Area Under the Curve (AUC) for the unbound concentrations in plasma (AUCu,plasma) and brain (AUCu,brain).

  • Determine the Kp,uu = AUCu,brain / AUCu,plasma.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR/HER2 (with exon 20 insertion) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand EGF/Ligand Ligand->EGFR Binds This compound This compound This compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BBB_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Application MDCK_assay MDCK-MDR1 Assay Efflux_Ratio Determine Efflux Ratio (ER) MDCK_assay->Efflux_Ratio Animal_Dosing Dose Animals (e.g., Mouse, Dog) Efflux_Ratio->Animal_Dosing Informs in vivo study design Sample_Collection Collect Brain and Plasma Samples Animal_Dosing->Sample_Collection Bioanalysis LC-MS/MS Analysis Sample_Collection->Bioanalysis PK_Analysis Calculate Kp,uu Bioanalysis->PK_Analysis CNS_Efficacy Evaluate Efficacy in Brain Metastases PK_Analysis->CNS_Efficacy Predicts CNS exposure

References

Common pitfalls to avoid in EGFR kinase activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epidermal Growth Factor Receptor (EGFR) kinase activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of an in vitro EGFR kinase assay?

A1: A typical in vitro EGFR kinase assay contains several key components:

  • EGFR Kinase Enzyme: A purified and active form of the EGFR kinase domain.

  • Substrate: A peptide or protein that can be phosphorylated by EGFR. A common synthetic substrate is Poly(Glu, Tyr) 4:1.[1]

  • ATP: Adenosine triphosphate serves as the phosphate (B84403) donor for the phosphorylation reaction.[1]

  • Assay Buffer: A buffer system that maintains an optimal pH and ionic strength for the enzyme's activity.[2] It often contains divalent cations like MgCl₂ or MnCl₂ which are crucial for kinase activity.[3][4]

  • Inhibitor: The test compound, such as Egfr-IN-22, is typically diluted to various concentrations to determine its inhibitory effect.[2]

  • Detection Reagent: This component is used to measure the extent of substrate phosphorylation, which is proportional to the kinase activity.[2]

Q2: How do I determine the IC₅₀ value for an EGFR inhibitor?

A2: To determine the half-maximal inhibitory concentration (IC₅₀), a dose-response experiment is necessary. This involves maintaining constant concentrations of EGFR, substrate, and ATP while varying the concentration of the inhibitor through serial dilutions. The enzymatic activity is measured for each inhibitor concentration and compared to a control without any inhibitor. The resulting data is then plotted with percent inhibition versus the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.[1][2]

Q3: Why is the ATP concentration a critical parameter in kinase assays?

A3: The concentration of ATP can significantly impact the measured inhibitory activity of a compound, especially for ATP-competitive inhibitors.[5] The relationship between IC₅₀, the inhibitor's affinity (Ki), the enzyme's affinity for ATP (Km), and the ATP concentration is described by the Cheng-Prusoff equation: IC₅₀ = Ki + (Ki/Km) * [ATP].[5] In biochemical assays, the ATP concentration is often set near the Km value to ensure that the IC₅₀ is a more direct reflection of the inhibitor's affinity for the kinase.[5] However, cellular ATP concentrations are much higher (in the millimolar range), which can lead to a discrepancy between biochemical and cellular assay results.[5]

Q4: What are some common cell lines used for EGFR inhibitor testing?

A4: The choice of cell line is critical and often depends on the specific research question. Cell lines with high EGFR expression, such as A431, are frequently used as positive controls.[6][7] The sensitivity of a cell line to an EGFR inhibitor is also highly dependent on the mutational status of the EGFR gene.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during EGFR kinase activity assays.

Issue 1: High background signal in "no enzyme" control wells.

  • Possible Cause: Contamination of reagents with ATP or phosphopeptides.[2]

  • Solution: Use fresh, high-quality reagents and ensure that all labware is thoroughly cleaned and dedicated to the assay to prevent cross-contamination.[2][9]

Issue 2: Low signal or no enzyme activity in "no inhibitor" control wells.

  • Possible Causes:

    • Inactive Enzyme: The EGFR enzyme may have lost its activity due to improper storage or handling.

    • Suboptimal Assay Conditions: The buffer composition, pH, or concentration of essential cofactors like MgCl₂ may not be optimal for enzyme activity.[2]

    • Incorrect ATP Concentration: The ATP concentration might be too low for the enzyme to function efficiently.[2]

  • Solutions:

    • Ensure the enzyme is stored correctly and handled according to the manufacturer's instructions.

    • Verify the composition and pH of the assay buffer.[2]

    • Titrate the ATP concentration to find the optimal level for your specific assay conditions.[2]

Issue 3: Inconsistent results between replicate wells.

  • Possible Causes:

    • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.

    • Incomplete Mixing: Reagents may not be thoroughly mixed before being dispensed into the wells.

    • Temperature Fluctuations: Variations in temperature across the assay plate can affect enzyme kinetics.[2]

  • Solutions:

    • Use calibrated pipettes and practice proper pipetting techniques.[2]

    • Ensure all reagent mixtures are homogeneous before dispensing.[2]

    • Incubate the assay plate in an environment with stable and uniform temperature.[2]

Issue 4: IC₅₀ value is significantly different from expected values.

  • Possible Causes:

    • Incorrect Inhibitor Concentration: Errors in the preparation of the inhibitor stock solution or serial dilutions.

    • Inhibitor Solubility Issues: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.[6]

    • Non-Optimized Assay Conditions: The concentrations of the enzyme or substrate may not be ideal for accurately determining the IC₅₀.[2]

  • Solutions:

    • Carefully verify the concentration of the inhibitor stock solution.[2]

    • Ensure the inhibitor is completely soluble in the assay buffer. If necessary, consider using a different solvent, but be mindful of its potential effects on the assay.[6]

    • Optimize the concentrations of both the enzyme and the substrate for your assay.[2]

Issue 5: Variability in phosphorylated EGFR (p-EGFR) Western blot results.

  • Possible Causes:

    • Inconsistent Sample Preparation: Variations in lysis buffer composition and the effectiveness of phosphatase inhibitors are critical for preserving protein phosphorylation.[6]

    • Suboptimal EGF Stimulation: The concentration and duration of EGF treatment may not be optimized to achieve a consistent and robust phosphorylation signal.[6]

    • Antibody Issues: The antibody may not be specific or sensitive enough for the desired phospho-site of EGFR.[6]

    • Loading Inconsistencies: Unequal amounts of protein loaded into the gel lanes.[6]

  • Solutions:

    • Use a consistent lysis buffer with fresh phosphatase inhibitors.

    • Optimize the EGF stimulation conditions, and consider serum-starving the cells beforehand to reduce baseline EGFR activity.[6]

    • Use a validated, phospho-specific antibody and titrate its concentration to achieve the best signal-to-noise ratio.[6]

    • Perform a total protein quantification assay (e.g., BCA) to ensure equal protein loading.[6]

Quantitative Data Summary

The following tables provide a summary of quantitative data for common EGFR inhibitors and a comparison of different detection platforms.

Table 1: Inhibitory Activity of Common EGFR Tyrosine Kinase Inhibitors (TKIs)

InhibitorTargetIC₅₀Assay TypeSource
EGFR-IN-1EGFR21 nMKinase Assay[1]
StaurosporineEGFRVariesKinase Assay[4]

Note: IC₅₀ values can vary between different laboratories and assay conditions.

Table 2: Comparison of EGFR Mutation Detection Platforms

PlatformPrincipleSensitivityThroughputNotes
Sanger SequencingChain termination sequencingLowLowConsidered the traditional "gold standard" but has limited sensitivity for low-frequency mutations.[10]
qPCR (e.g., ARMS, cobas®)Allele-specific PCRHighModerateTargeted assays that are highly sensitive for known mutations and offer a time-efficient solution.[10][11]
Droplet Digital PCR (ddPCR)Sample partitioning and PCRVery HighLow to ModerateAllows for absolute quantification of mutant and wild-type alleles with exceptional sensitivity.[10]
Next-Generation Sequencing (NGS)Massively parallel sequencingHigh to Very HighHighEnables simultaneous analysis of multiple genes and can detect both known and novel mutations.[10]

Experimental Protocols

1. Luminescence-Based EGFR Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.[12]

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., EGFR-IN-112) in 100% DMSO.

    • Create serial dilutions of the inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[12]

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.[12]

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background) to the wells of a 96-well plate.[12]

    • Add 10 µL of the kinase reaction master mix to each well.[12]

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.[12]

    • Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[12]

    • Incubate the plate at room temperature for 40 minutes.[12]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate the plate at room temperature for 30 minutes.[12]

    • Measure the luminescence using a plate reader.[1]

2. Western Blotting for EGF-Induced EGFR Phosphorylation

This protocol assesses the effect of an EGFR inhibitor on the phosphorylation of EGFR in a cellular context.[6]

  • Cell Culture and Treatment:

    • Plate cells (e.g., A431) in 6-well plates and grow to 80-90% confluency.[6]

    • Serum-starve the cells for at least 4 hours.[6]

    • Pre-treat the cells with the EGFR inhibitor at the desired concentrations for 1-2 hours.[6]

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.[6]

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.[6]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

    • Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE and Immunoblotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate the proteins.[8]

    • Transfer the proteins to a PVDF membrane.[13]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.[6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

    • Image the blot using a chemiluminescence detector.[6]

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the data.[6]

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Shc Grb2 / Shc Dimerization->Grb2_Shc pY PI3K PI3K Dimerization->PI3K pY SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Kinase_Assay_Workflow Prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) Plate Plate Inhibitor Dilutions & Controls Prep->Plate AddEnzyme Add Enzyme Plate->AddEnzyme Initiate Initiate Reaction (Add Substrate/ATP Mix) AddEnzyme->Initiate Incubate Incubate (e.g., 60 min at 30°C) Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Read Read Plate (Luminescence, Fluorescence, etc.) Stop->Read Analyze Data Analysis (Calculate IC50) Read->Analyze Troubleshooting_Flowchart Start Inconsistent or Unexpected Assay Results CheckControls Check Controls: 'No Enzyme' & 'No Inhibitor' Start->CheckControls HighBg High Background in 'No Enzyme' Control? CheckControls->HighBg Yes LowSignal Low Signal in 'No Inhibitor' Control? CheckControls->LowSignal No HighBg->LowSignal No CheckReagents Solution: Check for Reagent Contamination. Use Fresh Stock. HighBg->CheckReagents Yes CheckEnzyme Solution: Verify Enzyme Activity, Buffer Composition, & ATP Conc. LowSignal->CheckEnzyme Yes CheckReplicates High Variability Between Replicates? LowSignal->CheckReplicates No End Problem Resolved CheckReagents->End CheckEnzyme->End CheckPipetting Solution: Verify Pipette Calibration, Ensure Thorough Mixing. CheckReplicates->CheckPipetting Yes CheckIC50 IC50 Out of Range? CheckReplicates->CheckIC50 No CheckPipetting->End CheckInhibitor Solution: Confirm Inhibitor Conc. & Solubility. Optimize Assay. CheckIC50->CheckInhibitor Yes CheckIC50->End No CheckInhibitor->End

References

Enozertinib in Solution: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation profile of Enozertinib in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound solid compound and stock solutions?

For the solid (powder) form of this compound, it is recommended to store it in a dry, dark environment. Short-term storage (days to weeks) should be at 0-4°C, while long-term storage (months to years) requires -20°C.[1] Stock solutions should be stored at 0-4°C for short-term use and at -20°C for long-term storage.[1]

2. What solvents are suitable for preparing this compound stock solutions?

The solubility of this compound in common laboratory solvents has not been extensively published. It is advisable to consult the Certificate of Analysis provided by the supplier for any specific solubility data. For initial trials, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of similar kinase inhibitors. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

3. How can I tell if my this compound solution has degraded?

Visual signs of degradation can include a change in color or the appearance of precipitate in a previously clear solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of an this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products.[2][3]

4. What are the likely causes of instability in my this compound solution?

The stability of a drug in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[4] Based on the chemical structure of this compound, certain functional groups may be more susceptible to degradation under specific conditions. For example, the acrylamide (B121943) group may be prone to hydrolysis, and other parts of the molecule could be susceptible to oxidation or photodegradation.

Troubleshooting Guide

This guide addresses common problems that may arise during the analysis of this compound solutions.

Problem Potential Cause Suggested Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound in the prepared solution.Prepare fresh solutions and re-analyze. If the peaks persist, it may indicate the presence of impurities in the original material or degradation during storage. Consider performing a forced degradation study to identify potential degradants.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Inconsistent peak areas for this compound Incomplete dissolution of the compound.Ensure complete dissolution by gentle warming or sonication, if the compound's stability at higher temperatures is known.
Precipitation of the drug in the analytical sample.Check the solubility of this compound in the mobile phase. The composition of the sample diluent should be as close as possible to the mobile phase.
Loss of this compound concentration over time Adsorption to container surfaces.Use low-adsorption vials (e.g., silanized glass or polypropylene).
Degradation due to improper storage.Store stock solutions at -20°C or below and protect from light. Minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to understand its intrinsic stability and to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before dilution with the mobile phase to the target analytical concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method capable of separating this compound from its degradation products.

Illustrative HPLC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at a wavelength determined by the UV spectrum of this compound.
Injection Volume 10 µL

Hypothetical Degradation Data

The following table presents hypothetical data from a forced degradation study of this compound to illustrate how results would be summarized.

Stress Condition Duration (hours) This compound Remaining (%) Major Degradant Peak Area (%)
0.1 M HCl, 60°C2485.28.1
0.1 M NaOH, 60°C870.515.3
3% H₂O₂, RT2490.15.4
60°C4895.82.1
UV Light, RT2492.34.9

Visualizations

Enozertinib_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Product_1 Acrylamide Hydrolysis (Carboxylic Acid Formation) This compound->Hydrolysis_Product_1 H+/OH- Hydrolysis_Product_2 Ether Linkage Cleavage This compound->Hydrolysis_Product_2 H+/OH- Oxidation_Product_1 N-Oxide Formation (Piperazine Nitrogen) This compound->Oxidation_Product_1 [O] Photolysis_Product_1 Isomerization/Rearrangement This compound->Photolysis_Product_1 hv

Caption: Inferred degradation pathways of this compound.

Stability_Study_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Collect Samples at Time Intervals stress->sample prepare Neutralize and Dilute Samples sample->prepare analyze Analyze by Stability-Indicating HPLC Method prepare->analyze evaluate Evaluate Data: - % this compound Remaining - Identify Degradants analyze->evaluate report Generate Stability Profile evaluate->report

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree start Inconsistent Analytical Results? fresh_solution Prepare Fresh Solution and Re-analyze start->fresh_solution Yes problem_persists Problem Persists? fresh_solution->problem_persists degradation Suspect Degradation? problem_persists->degradation Yes resolved Problem Resolved problem_persists->resolved No check_method Review Analytical Method Parameters (e.g., mobile phase, column) check_instrument Check HPLC System Performance (e.g., pump, detector) check_method->check_instrument unresolved Consult Instrument Specialist or Senior Scientist check_instrument->unresolved forced_degradation Perform Forced Degradation to Confirm Degradant Peaks degradation->forced_degradation Yes no_degradation Consider Sample Matrix Effects or Impurities degradation->no_degradation No forced_degradation->check_method no_degradation->check_method

Caption: Troubleshooting logic for analytical issues.

References

Validation & Comparative

A Comparative Guide to Enozertinib and Other EGFR Exon 20 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations.

This guide provides a comprehensive comparison of Enozertinib (ORIC-114), a novel investigational agent, with other prominent inhibitors targeting epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This mutation presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC) due to its structural hindrance of traditional EGFR tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of preclinical and clinical data, mechanisms of action, and experimental methodologies to inform further research and development in this critical area of oncology.

Introduction to EGFR Exon 20 Insertion Mutations

EGFR exon 20 insertion mutations account for approximately 4-12% of all EGFR mutations in NSCLC.[1] Unlike the more common exon 19 deletions and L858R mutations, exon 20 insertions alter the conformation of the ATP-binding pocket of the EGFR kinase domain, leading to steric hindrance and reduced affinity for many first and second-generation EGFR TKIs.[2] This intrinsic resistance necessitates the development of novel therapeutic strategies. In recent years, a new generation of targeted therapies has emerged, offering hope for patients with this challenging form of lung cancer. This guide will delve into the performance of this compound in comparison to other key players in this space, including amivantamab, sunvozertinib, mobocertinib, poziotinib, and furmonertinib.

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3] EGFR exon 20 insertion mutations lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled tumor growth.

The inhibitors discussed in this guide employ different strategies to counteract this aberrant signaling. Small molecule TKIs, such as this compound, sunvozertinib, mobocertinib, poziotinib, and furmonertinib, are designed to bind to the ATP-binding pocket of the mutated EGFR kinase domain, thereby blocking its activity. Amivantamab, on the other hand, is a bispecific antibody that targets both EGFR and the MET receptor, another key pathway in NSCLC.

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for these inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Dimerization Dimerization EGFR->Dimerization MET MET MET->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation ERK->Proliferation, Survival, Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival, Differentiation TKIs (this compound, Sunvozertinib, Mobocertinib, Poziotinib, Furmonertinib) TKIs (this compound, Sunvozertinib, Mobocertinib, Poziotinib, Furmonertinib) TKIs (this compound, Sunvozertinib, Mobocertinib, Poziotinib, Furmonertinib)->Autophosphorylation Inhibits Amivantamab Amivantamab Amivantamab->EGFR Inhibits Amivantamab->MET Inhibits

Caption: EGFR signaling pathway and inhibitor intervention points.

Preclinical Performance: A Quantitative Comparison

The preclinical efficacy of EGFR exon 20 inhibitors is a critical determinant of their potential clinical success. Key metrics include the half-maximal inhibitory concentration (IC50), which measures the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The following table summarizes available preclinical data for this compound and its comparators.

InhibitorTargetCell Line/AssayIC50 (nM)Selectivity (Mutant vs. WT)Reference
This compound (ORIC-114) EGFR exon 20 insertionBaF3 cellsPotent inhibitionSuperior potency and selectivity vs. other EGFR inhibitors[4][5][6]
Mobocertinib EGFR ex20ins (NPG)Ba/F3 cells4.3~8-fold[7]
EGFR ex20ins (ASV)Ba/F3 cells10.9~3-fold[7]
EGFR ex20ins (FQEA)Ba/F3 cells11.8~3-fold[7]
EGFR ex20ins (NPH)Ba/F3 cells18.1~2-fold[7]
EGFR ex20ins (SVD)Ba/F3 cells22.5~1.5-fold[7]
Wild-Type EGFRBa/F3 cells34.5-[7]
Furmonertinib EGFR ex20insBa/F3 cells11-20 (median)5-10 times lower than wild-type[8][9]
Poziotinib EGFR exon 20 mutationsIn vitro modelsActive-[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

This compound has demonstrated superior potency and selectivity in preclinical models compared to other EGFR inhibitors, with evidence of tumor regression in all EGFR mutant models tested, including complete responses in a complex atypical mutant EGFR model.[4][5] Mobocertinib also shows potent inhibition of various EGFR exon 20 insertion mutations, albeit with a relatively narrow therapeutic window in some cases.[7][11] Furmonertinib has also shown promising preclinical activity with a favorable selectivity profile.[8][9]

Clinical Performance: Efficacy and Safety in Human Trials

The ultimate measure of an inhibitor's effectiveness is its performance in clinical trials. Key endpoints include Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS). The following table summarizes the clinical trial data for approved and investigational EGFR exon 20 inhibitors.

InhibitorTrial Name (Phase)Patient PopulationORR (%)Median DoR (months)Median PFS (months)Key Adverse Events (Grade ≥3)Reference
This compound (ORIC-114) Phase 1/2Advanced solid tumors with EGFR/HER2 alterationsOngoingOngoingOngoingData maturing[12][13]
Amivantamab CHRYSALIS (Phase 1)Previously treated EGFR ex20ins NSCLC4011.18.3Rash, infusion-related reactions, paronychia, stomatitis, diarrhea[7][11]
Sunvozertinib WU-KONG1 (Phase 2)Previously treated EGFR ex20ins NSCLC4611.1-Diarrhea, rash, nausea, vomiting[14]
Mobocertinib Phase 1/2Previously treated EGFR ex20ins NSCLC2817.57.3Diarrhea, rash, nausea, stomatitis, vomiting[15][16]
Poziotinib Phase 2Previously treated EGFR ex20ins NSCLC328.65.5Diarrhea, rash, stomatitis, paronychia[4][17]
Furmonertinib FAVOUR (Phase 1b)Treatment-naïve EGFR ex20ins NSCLC78.615.2-Diarrhea, paronychia, skin cracks[1][18]
Previously treated EGFR ex20ins NSCLC (240mg)46.213.1-[18]
Previously treated EGFR ex20ins NSCLC (160mg)38.59.7-[18]

Amivantamab and Sunvozertinib have received regulatory approval based on their robust clinical activity in previously treated patients.[7][14] Mobocertinib also demonstrated efficacy, although its approval was voluntarily withdrawn. Poziotinib has shown clinical benefit, and Furmonertinib has demonstrated particularly high response rates in treatment-naïve patients.[1][4][17][18] this compound is currently in earlier stages of clinical development, with preclinical data suggesting a promising profile, including potent central nervous system (CNS) penetration, which could be crucial for treating brain metastases, a common complication in NSCLC.[12][19] A notable case from a Phase 1 trial reported a sustained complete response of all systemic and brain metastases in a patient with an EGFR exon 20 insertion mutation treated with this compound.[19][20][21][22][23]

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and rigorous evaluation of these inhibitors, it is essential to understand the experimental methodologies employed in the cited studies. Below are generalized protocols for key assays used in the preclinical and clinical assessment of EGFR exon 20 inhibitors.

Preclinical Assays

1. Cell Viability Assay (MTT/MTS Assay)

  • Objective: To determine the cytotoxic effects of the inhibitor on cancer cell lines.

  • Methodology:

    • Cell Culture: Cancer cell lines harboring specific EGFR exon 20 insertion mutations are cultured in appropriate media.

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Inhibitor Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

    • Reagent Addition: MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. In Vitro Kinase Assay

  • Objective: To measure the direct inhibitory effect of the compound on the kinase activity of the EGFR protein.

  • Methodology:

    • Reagents: Recombinant EGFR protein (wild-type and mutant), a peptide substrate, ATP, and the inhibitor are prepared in a kinase assay buffer.

    • Reaction Setup: The inhibitor at various concentrations is incubated with the EGFR enzyme.

    • Kinase Reaction: The reaction is initiated by the addition of the substrate and ATP.

    • Detection: The amount of phosphorylated substrate or ADP produced is quantified using methods such as radioactivity, fluorescence, or luminescence.

    • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Cell Implantation: Human NSCLC cells with EGFR exon 20 insertion mutations are subcutaneously or orthotopically implanted into immunocompromised mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Inhibitor Administration: The inhibitor is administered to the mice (e.g., orally or intraperitoneally) at various doses and schedules.

    • Tumor Measurement: Tumor volume is measured regularly throughout the study.

    • Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Cell_Lines Cell Line Selection (EGFR ex20ins) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Xenograft_Model In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Lines->Xenograft_Model Kinase_Assay In Vitro Kinase Assay (Direct Inhibition) Phase1 Phase 1 (Safety & Dosage) Xenograft_Model->Phase1 Promising Results Phase2 Phase 2 (Efficacy & Safety) Phase1->Phase2 Phase3 Phase 3 (Comparison to Standard of Care) Phase2->Phase3

Caption: General experimental workflow for inhibitor development.

Clinical Trial Protocols

The clinical trials for these inhibitors generally follow a standard progression from Phase 1 to Phase 3.

  • Phase 1 (e.g., CHRYSALIS, NCT02716116): These are first-in-human studies designed to evaluate the safety, tolerability, pharmacokinetics, and to determine the recommended Phase 2 dose (RP2D) of the investigational drug. They typically involve a dose-escalation phase followed by a dose-expansion phase in specific patient populations.[7][15][16]

  • Phase 2 (e.g., WU-KONG1, NCT03066206): These studies are designed to assess the preliminary efficacy and further evaluate the safety of the drug in a larger group of patients with the specific disease and mutation of interest. The primary endpoint is often the objective response rate.[4][14][17]

  • Phase 3: These are large, randomized controlled trials that compare the new drug to the current standard of care to confirm its efficacy and safety.

Conclusion

The therapeutic landscape for NSCLC with EGFR exon 20 insertion mutations is rapidly evolving, with several promising targeted therapies now available or in late-stage development. This compound (ORIC-114) has emerged as a potent and selective inhibitor with promising preclinical data, including significant CNS activity, which could address a critical unmet need for patients with brain metastases.

Direct comparisons of efficacy based on cross-trial data should be interpreted with caution. However, the data presented in this guide provide a valuable framework for understanding the relative strengths and weaknesses of each inhibitor. As more data from ongoing clinical trials, particularly for this compound, become available, a clearer picture of its position in the treatment paradigm will emerge. Continued research into the mechanisms of resistance and the development of combination therapies will be crucial for further improving outcomes for this patient population.

References

Enozertinib vs. Mobocertinib: A Head-to-Head Comparison for Researchers in EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations, two notable tyrosine kinase inhibitors (TKIs) have emerged: enozertinib and mobocertinib (B609201). This guide provides an objective, data-driven comparison of their performance, supported by available experimental data, to aid in understanding their respective profiles.

Mechanism of Action and Target Profile

Both this compound and mobocertinib are orally bioavailable, irreversible TKIs designed to selectively target EGFR exon 20 insertion mutations.[1][2] This class of mutations has historically been challenging to treat with earlier-generation EGFR TKIs.[3]

This compound (ORIC-114) is a highly selective, brain-penetrant inhibitor of both EGFR and HER2 (ErbB2) exon 20 insertion mutations.[1][4] Its ability to cross the blood-brain barrier is a key feature, addressing the significant unmet need of brain metastases in this patient population.[5] Preclinical data have highlighted its potent anti-tumor activity in intracranial lung cancer models.[5][6]

Mobocertinib (TAK-788) was the first oral TKI to receive accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[7][8] It was specifically designed to target EGFR exon 20 insertion mutations with selectivity over wild-type (WT) EGFR.[3][7] However, in October 2023, Takeda announced the voluntary withdrawal of mobocertinib's U.S. new drug application after the confirmatory Phase 3 EXCLAIM-2 clinical trial failed to meet its primary endpoint of progression-free survival (PFS) compared to chemotherapy in the first-line setting.

The following diagram illustrates the simplified signaling pathway targeted by both inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound / Mobocertinib Inhibitor->EGFR

Simplified EGFR signaling pathway and the inhibitory action of this compound and Mobocertinib.

Preclinical and Clinical Performance

Direct head-to-head clinical trial data for this compound and mobocertinib is not currently available. The comparison below is based on data from their respective preclinical studies and clinical trials.

This compound: Preclinical and Early Clinical Data

Preclinical studies have demonstrated this compound's high selectivity and potent anti-tumor activity.[6][9] A notable feature is its significant brain penetrance, which has been observed in preclinical models.[5]

Clinical data for this compound is still emerging. A Phase 1b trial (NCT05315700) is currently evaluating its safety and efficacy in patients with advanced solid tumors harboring EGFR or HER2 alterations.[10] While comprehensive quantitative data from this trial for the EGFR exon 20 insertion NSCLC cohort is not yet fully published, a case report highlighted a patient with NSCLC and an EGFR exon 20 insertion mutation who experienced a sustained complete response of all systemic and brain metastases when treated with this compound.[5][6]

Mobocertinib: Clinical Trial Data

Mobocertinib has been more extensively studied in the clinical setting, primarily through the Phase 1/2 trial NCT02716116.[2][11] The pivotal data for its accelerated approval came from a cohort of 114 patients with platinum-pretreated EGFR exon 20 insertion-positive metastatic NSCLC.

Table 1: Efficacy of Mobocertinib in Platinum-Pretreated Patients with EGFR Exon 20 Insertion+ mNSCLC (NCT02716116)

Efficacy EndpointResult
Overall Response Rate (ORR) 28% (95% CI: 20-37)[8]
Duration of Response (DoR) 17.5 months (95% CI: 7.4-20.3)[8]
Progression-Free Survival (PFS) 7.3 months (95% CI: 5.5-9.2)[12]
Overall Survival (OS) 24.0 months (95% CI: 14.6-28.8)[12]

Table 2: Common Treatment-Related Adverse Events (TRAEs) with Mobocertinib (≥20% of patients)

Adverse EventAll Grades (%)Grade ≥3 (%)
Diarrhea91%21%
Rash45%1%
Paronychia38%1%
Decreased appetite35%3%
Nausea34%4%
Dry skin31%0%
Vomiting30%4%
Stomatitis29%2%
Fatigue24%2%
Musculoskeletal pain21%1%

Data from the platinum-pretreated patient population in the Phase 1/2 trial.[8][13]

Experimental Protocols

This compound Preclinical Evaluation

Detailed protocols for the preclinical evaluation of this compound have been published.[6] Key methodologies included:

  • Kinome Profiling: To assess the selectivity of this compound against a broad panel of kinases.

  • Cell-Based Assays: Using engineered cell lines and patient-derived cancer cell lines with various EGFR and HER2 mutations to determine potency (IC50 values).

  • In Vivo Tumor Xenograft Models: Subcutaneous and intracranial tumor models in mice were used to evaluate anti-tumor efficacy and brain penetrance.

Mobocertinib Clinical Trial Protocol (NCT02716116)

The Phase 1/2 study of mobocertinib was a multi-part, open-label, non-randomized trial.[2][11]

  • Study Design: The trial included dose-escalation, dose-expansion, and extension cohorts.[11]

  • Patient Population: Eligible patients had locally advanced or metastatic NSCLC with documented EGFR exon 20 insertion mutations and had progressed on or after platinum-based chemotherapy.[2]

  • Treatment: Mobocertinib was administered orally at a dose of 160 mg once daily.[12]

  • Efficacy Assessment: Tumor responses were evaluated by an independent review committee according to RECIST v1.1.[14]

  • Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

The following diagram outlines a generalized workflow for the clinical evaluation of these targeted therapies.

Clinical_Trial_Workflow Patient_Screening Patient Screening (EGFR Exon 20+ NSCLC, Prior Platinum Chemotherapy) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Imaging, etc.) Informed_Consent->Baseline_Assessment Treatment Drug Administration (this compound or Mobocertinib) Baseline_Assessment->Treatment Monitoring Ongoing Monitoring (Safety and Tolerability) Treatment->Monitoring Follow_Up Long-term Follow-up Treatment->Follow_Up Efficacy_Evaluation Efficacy Evaluation (Tumor Response Assessment) Monitoring->Efficacy_Evaluation Data_Analysis Data Analysis (ORR, DoR, PFS, OS) Efficacy_Evaluation->Data_Analysis Data_Analysis->Follow_Up

Generalized workflow for a clinical trial evaluating a targeted therapy in NSCLC.

Summary and Future Directions

This compound and mobocertinib represent important advancements in the treatment of NSCLC with EGFR exon 20 insertion mutations. Mobocertinib has a more extensive clinical data set, having received accelerated FDA approval, though it was subsequently withdrawn from the market. Its efficacy and safety profile are well-documented from a large patient cohort.

This compound is in an earlier stage of clinical development but shows significant promise, particularly due to its high selectivity and brain penetrance demonstrated in preclinical studies and early clinical observations. The ongoing Phase 1b trial will be crucial in establishing its clinical efficacy and safety profile in a larger patient population.

For the research community, the development of these agents underscores the importance of targeting specific molecular alterations in NSCLC. Future research will likely focus on:

  • Direct Comparative Studies: Head-to-head trials of emerging EGFR exon 20 inhibitors to definitively establish comparative efficacy and safety.

  • Combination Therapies: Investigating this compound and other novel agents in combination with other therapies to overcome resistance and improve outcomes.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to specific inhibitors.

The continued evolution of targeted therapies for EGFR exon 20 insertion-mutated NSCLC provides hope for improved patient outcomes in this historically difficult-to-treat disease.

References

A Comparative Guide to Enozertinib and Amivantamab for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanism of action, and available experimental data for two targeted therapies in oncology: enozertinib and amivantamab. The information is intended for a scientific audience to facilitate an objective evaluation of these compounds.

Overview and Mechanism of Action

This compound and amivantamab represent distinct therapeutic strategies for treating non-small cell lung cancer (NSCLC) and other solid tumors driven by specific genetic alterations. While both drugs ultimately aim to disrupt cancer cell signaling, their molecular targets and mechanisms of action differ significantly.

This compound is an orally bioavailable, central nervous system (CNS)-penetrant, and irreversible inhibitor that selectively targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (Ex20ins) mutations.[1][2] By covalently binding to these mutant receptors, this compound blocks their signaling pathways, which can lead to apoptosis of cancer cells.[2] Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain metastases, a common complication in NSCLC.[3][4]

Amivantamab is a fully human, bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition factor (MET) receptor.[5][6] Its mechanism of action is multifaceted and includes:

  • Ligand Blocking: Amivantamab prevents the binding of ligands to both EGFR and MET, thereby inhibiting receptor activation and downstream signaling.[7][8]

  • Receptor Degradation: It induces the internalization and degradation of both EGFR and MET receptors.[7][8]

  • Immune Cell-Directing Activity: The Fc region of amivantamab can engage immune effector cells, such as natural killer (NK) cells and macrophages, leading to antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis, respectively.[7][9]

Signaling Pathway Diagrams

Enozertinib_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR_HER2 Mutant EGFR/HER2 (Exon 20 Insertion) Signaling Proliferation & Survival Pathways (e.g., PI3K/AKT, MAPK) EGFR_HER2->Signaling Activates This compound This compound This compound->EGFR_HER2 Irreversibly Inhibits Apoptosis Apoptosis Signaling->Apoptosis Inhibition Leads to

This compound's targeted inhibition of mutant EGFR/HER2 signaling.

Amivantamab_Pathway cluster_membrane Tumor Cell Membrane cluster_drug cluster_downstream Signaling & Degradation cluster_immune Immune Response EGFR EGFR Signaling Inhibition of Proliferation Pathways EGFR->Signaling MET MET MET->Signaling Amivantamab Amivantamab Amivantamab->EGFR Binds Amivantamab->MET Binds Degradation Receptor Degradation Amivantamab->Degradation Induces NK_cell NK Cell Amivantamab->NK_cell Recruits Macrophage Macrophage Amivantamab->Macrophage Recruits ADCC ADCC NK_cell->ADCC Trogocytosis Trogocytosis Macrophage->Trogocytosis

Amivantamab's multi-faceted mechanism of action.

Preclinical Efficacy

Both this compound and amivantamab have demonstrated significant anti-tumor activity in preclinical models.

This compound: Preclinical studies have highlighted this compound's potent and selective activity against a range of EGFR and HER2 exon 20 insertion mutations.[3][4] In in vivo studies using NSCLC xenograft models with EGFR exon 20 insertions, this compound induced tumor growth inhibition of over 90%.[10] Notably, it also demonstrated significant regression of intracranial tumors, outperforming other inhibitors in this aspect.[10]

Amivantamab: Preclinical data for amivantamab have shown its efficacy in various models of EGFR-driven NSCLC, including those with exon 20 insertions.[11] In vitro studies demonstrated that amivantamab can induce antibody-dependent cellular cytotoxicity in cell lines with classical EGFR mutations, MET amplification, and EGFR exon 20 insertions.[9] In vivo, amivantamab has shown superior efficacy compared to cetuximab and poziotinib (B1662824) in inhibiting tumor growth in xenograft models.[11]

Clinical Efficacy

Direct comparative clinical trial data between this compound and amivantamab is not yet available. Amivantamab is an approved therapy with more mature clinical data, while this compound is in earlier stages of clinical development.

This compound: Clinical data for this compound is still emerging. A notable case from a Phase 1 trial reported a sustained complete response of all systemic and brain metastases in a patient with NSCLC harboring an EGFR exon 20 insertion mutation.[3][4] More comprehensive data from the Phase 1b trial of this compound in previously treated patients with HER2 exon 20 mutant NSCLC is anticipated to be presented at the ESMO Asia Congress in December 2025.[6][7] Data on its efficacy in EGFR exon 20 NSCLC is also expected.[3]

Amivantamab: Amivantamab has been evaluated in several clinical trials, leading to its regulatory approval.

Table 1: Selected Clinical Trial Data for Amivantamab
Trial (NCT ID)Patient PopulationTreatmentOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
CHRYSALIS (NCT02609776) [Post-platinum]EGFR Exon 20ins NSCLCAmivantamab monotherapy40%11.1 months8.3 months[12]
MARIPOSA (NCT04487080) [First-line]Common EGFR mutations (Ex19del or L858R)Amivantamab + Lazertinib (B608487)-25.8 months23.7 months[13]
MARIPOSA (NCT04487080) [First-line]Common EGFR mutations (Ex19del or L858R)Osimertinib (B560133)-16.8 months16.6 months[13]
MARIPOSA-2 (NCT04988295) [Post-osimertinib]EGFR-mutated NSCLCAmivantamab + Chemotherapy--6.3 months[13]
MARIPOSA-2 (NCT04988295) [Post-osimertinib]EGFR-mutated NSCLCChemotherapy alone--4.2 months[13]

Experimental Protocols

Detailed experimental protocols are outlined in the respective publications. Below is a summary of the general methodologies employed in key preclinical and clinical studies.

This compound Preclinical Studies
  • Cell Lines and Culture: A panel of human NSCLC and other cancer cell lines harboring various EGFR and HER2 mutations, including exon 20 insertions, were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • In Vitro Proliferation Assays: The anti-proliferative activity of this compound was assessed using assays such as CellTiter-Glo to measure cell viability after a 72-hour treatment period.

  • Xenograft Models: Human cancer cell lines were implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). For intracranial models, cells were stereotactically injected into the brains of the mice. Tumor growth was monitored, and the efficacy of this compound was evaluated by measuring tumor volume over time.

  • Further Details: For comprehensive methodologies, refer to the publication in Cancer Research titled "this compound is a Selective, Brain-Penetrant EGFR Inhibitor for Treating Non-small Cell Lung Cancer with EGFR Exon 20 and Atypical Mutations".[3][4]

Amivantamab Preclinical and Clinical Studies
  • Preclinical In Vitro Assays:

    • Binding Affinity: The binding affinity of amivantamab to the extracellular domains of EGFR and MET was determined using in vitro competitive binding assays.[11]

    • ADCC Assays: The ability of amivantamab to induce ADCC was evaluated by co-culturing cancer cells with peripheral blood mononuclear cells (PBMCs) and measuring cell lysis.

  • Preclinical In Vivo Studies:

    • Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with NSCLC were implanted into immunocompromised mice to create PDX models that more closely recapitulate the heterogeneity of human tumors.

  • Clinical Trial Design (CHRYSALIS - NCT02609776):

    • Study Design: A Phase 1, open-label, dose-escalation, and dose-expansion study.

    • Patient Population: Patients with advanced NSCLC with various EGFR and MET mutations.

    • Treatment: Amivantamab administered intravenously. The recommended Phase 2 dose was 1050 mg (1400 mg for patients ≥ 80 kg) weekly for the first 4 weeks, then every 2 weeks.

    • Endpoints: Primary endpoints included dose-limiting toxicities and overall response rate.

    • Further Details: Detailed protocol information can be found in the clinical trial registration (NCT02609776) and related publications.[4]

  • Clinical Trial Design (MARIPOSA - NCT04487080):

    • Study Design: A Phase 3, randomized, multicenter study.

    • Patient Population: First-line treatment of patients with EGFR-mutated (Exon 19 deletions or L858R substitution) locally advanced or metastatic NSCLC.

    • Treatment Arms: Amivantamab in combination with lazertinib versus osimertinib alone.

    • Further Details: The full study protocol is available through the clinical trial registration (NCT04487080).[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market In_Vitro In Vitro Studies (Cell Lines, Proliferation, Signaling) In_Vivo In Vivo Studies (Xenograft/PDX Models, Efficacy, Toxicity) In_Vitro->In_Vivo Phase1 Phase 1 Trial (Safety, Dose Escalation, PK/PD) In_Vivo->Phase1 Phase2 Phase 2 Trial (Efficacy in Specific Populations, ORR) Phase1->Phase2 Phase3 Phase 3 Trial (Pivotal Efficacy, Comparison to Standard of Care) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Post_Market Post-Market Surveillance (Phase 4, Real-World Evidence) Approval->Post_Market

A typical workflow for targeted therapy development.

Summary and Future Directions

This compound and amivantamab are promising targeted therapies for NSCLC with distinct mechanisms of action and at different stages of development. This compound, a brain-penetrant small molecule inhibitor, shows strong preclinical activity against EGFR/HER2 exon 20 insertion mutations, with early clinical signals of efficacy, including in the CNS. Amivantamab, a bispecific antibody targeting EGFR and MET, has demonstrated robust clinical efficacy in various settings, leading to its approval and integration into clinical practice.

The direct comparison of these two agents will require mature clinical data from this compound's ongoing trials. The upcoming data presentation at ESMO Asia 2025 will be critical in further defining the clinical potential of this compound and its place in the therapeutic landscape for NSCLC. Future research may also explore combination strategies, such as the planned trial of this compound with subcutaneous amivantamab, to potentially enhance efficacy and overcome resistance.[3]

References

Enozertinib's Kinase Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enozertinib (formerly ORIC-114) is an orally bioavailable, brain-penetrant, irreversible inhibitor targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertions and atypical mutations. Preclinical studies have highlighted its potent anti-tumor activity and, notably, its "exquisite" and "unparalleled" kinome selectivity, suggesting a favorable safety profile with a reduced risk of off-target kinase liabilities. This guide provides a comparative overview of this compound's cross-reactivity profile with other kinases, based on available preclinical data.

Executive Summary

This compound has demonstrated superior kinome selectivity in preclinical studies when compared to other EGFR inhibitors such as firmonertinib and lazertinib. This high degree of selectivity for the EGFR family of receptors is a key differentiating factor, potentially minimizing off-target effects and improving the therapeutic index. While specific quantitative data from head-to-head kinome scans are detailed in a 2025 Cancer Research publication, this guide summarizes the key findings and presents a generalized workflow for such cross-reactivity studies.

Comparative Kinase Inhibition Profile

While the complete raw data from comprehensive kinome screening panels remains within the primary research publication, the consistently reported superior selectivity of this compound allows for a qualitative comparison. The following table illustrates a representative summary of this compound's selectivity based on published descriptions, contrasted with hypothetical profiles of less selective inhibitors.

Kinase TargetThis compound (ORIC-114)Comparative EGFR/HER2 Inhibitor AComparative EGFR/HER2 Inhibitor B
Primary Targets
EGFR exon 20 insertionHigh PotencyHigh PotencyHigh Potency
HER2 exon 20 insertionHigh PotencyModerate PotencyHigh Potency
Atypical EGFR mutationsHigh PotencyModerate PotencyVariable Potency
Wild-Type EGFRLow PotencyModerate PotencyHigh Potency
Off-Target Kinases
SRC family kinasesVery Low to No InhibitionModerate InhibitionLow Inhibition
ABL kinaseVery Low to No InhibitionLow InhibitionModerate Inhibition
TEC family kinasesVery Low to No InhibitionHigh InhibitionModerate Inhibition
Other receptor tyrosine kinasesVery Low to No InhibitionVariable InhibitionVariable Inhibition

Note: This table is a qualitative representation based on descriptions of this compound's "exquisite kinome selectivity."

Experimental Protocols

The following section details a generalized methodology for assessing the cross-reactivity of a kinase inhibitor like this compound, based on standard industry practices and information inferred from the available literature.

Kinome-Wide Selectivity Screening (Kinome Scan)

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations, typically from high micromolar to low nanomolar, in an appropriate solvent (e.g., DMSO).

  • Kinase Panel: A large panel of purified, active human kinases (e.g., the DiscoverX KINOMEscan™ panel or similar) is utilized. This panel should ideally cover all major branches of the human kinome.

  • Binding Assay: A competition binding assay format is commonly employed. In this setup, an active site-directed ligand is immobilized on a solid support. The kinase of interest is pre-incubated with the test compound (this compound) and then applied to the ligand-coated support. The amount of kinase that binds to the support is inversely proportional to its affinity for the test compound.

  • Detection: The amount of bound kinase is quantified using various methods, such as quantitative PCR (for DNA-tagged kinases) or antibody-based detection systems.

  • Data Analysis: The results are typically expressed as the percentage of kinase bound to the solid support in the presence of the test compound compared to a vehicle control. A lower percentage indicates stronger binding of the compound to the kinase. This can be converted to dissociation constants (Kd) or IC50 values. The data is often visualized as a dendrogram of the human kinome, with inhibited kinases highlighted.

Cellular Target Engagement Assays

Objective: To confirm the on-target and off-target activity of this compound in a cellular context.

Methodology:

  • Cell Line Selection: A panel of cancer cell lines with known EGFR/HER2 mutation status (including exon 20 insertions and wild-type) and potential off-target kinase dependencies is selected.

  • Compound Treatment: Cells are treated with a dose-response range of this compound for a specified period.

  • Western Blot Analysis: Cell lysates are collected, and Western blotting is performed to assess the phosphorylation status of EGFR, HER2, and their downstream signaling proteins (e.g., AKT, ERK). Phosphorylation levels of known off-target kinases are also examined. A decrease in phosphorylation indicates target engagement and inhibition.

  • Cell Viability Assays: The effect of this compound on the proliferation of the selected cell lines is measured using assays such as CellTiter-Glo®. This helps to correlate target inhibition with a functional cellular outcome.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for assessing kinase inhibitor selectivity.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->GRB2_SOS HER2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits

Caption: Targeted EGFR and HER2 Signaling Pathways.

Kinase_Selectivity_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Validation Compound This compound Kinase_Panel Broad Kinome Panel Compound->Kinase_Panel Cell_Lines Cancer Cell Lines Binding_Assay Competition Binding Assay Kinase_Panel->Binding_Assay Data_Analysis_Invitro Determine Kd / % Inhibition Binding_Assay->Data_Analysis_Invitro Compound_Treatment Treat with this compound Cell_Lines->Compound_Treatment Western_Blot Phospho-Protein Analysis Compound_Treatment->Western_Blot Viability_Assay Cell Viability Assay Compound_Treatment->Viability_Assay Data_Analysis_Incellulo Confirm On- and Off-Target Effects Western_Blot->Data_Analysis_Incellulo Viability_Assay->Data_Analysis_Incellulo

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Enozertinib's Blood-Brain Barrier Penetration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enozertinib (formerly ORIC-114) is an orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with a specific focus on exon 20 insertion mutations.[1][2] A critical attribute of this compound for the treatment of primary central nervous system (CNS) tumors and brain metastases is its ability to effectively cross the blood-brain barrier (BBB).[1] Preclinical data have consistently highlighted this compound as a "highly brain-penetrant" agent, demonstrating promising anti-tumor activity in intracranial cancer models.[3][4][5][6][7][8][9] This guide provides a comparative analysis of this compound's BBB penetration, supported by available preclinical data, and details the experimental methodologies used in these assessments.

Quantitative Comparison of BBB Penetration

A key determinant of a drug's ability to penetrate the CNS is its interaction with efflux transporters at the BBB, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). A low efflux ratio in in vitro models is predictive of better brain penetration. Preclinical studies have compared the efflux ratio of this compound with other tyrosine kinase inhibitors (TKIs).

CompoundEfflux RatioTransporter(s)
This compound <3 P-gp/BCRP
Osimertinib (B560133)3.2P-gp/BCRP
Mobocertinib>10P-gp/BCRP
Poziotinib>10P-gp/BCRP
CLN-081>10P-gp/BCRP
Data from a 2022 American Association for Cancer Research (AACR) poster presentation.[9]

In addition to in vitro assessments, the unbound brain-to-plasma concentration ratio (Kp,uu) is a critical in vivo parameter for quantifying BBB penetration.[10] Preclinical studies in mice have demonstrated a high ratio of free unbound this compound in the brain relative to plasma.[11]

CompoundTime PointFree Unbound Brain/Plasma Ratio
This compound 1 hour~1.0
This compound 4 hours~0.75
Data from a 2021 American Association for Cancer Research (AACR) poster presentation.[3][9]

These data suggest that this compound has a more favorable profile for CNS penetration compared to several other TKIs, attributed to its minimal engagement with key efflux transporters.[11] This superior brain penetration has been correlated with significant anti-tumor activity in intracranial non-small cell lung cancer (NSCLC) models, where it was shown to be more effective than mobocertinib.[12] Furthermore, a clinical case study has reported a complete systemic and CNS response in a patient with NSCLC harboring an EGFR exon 20 insertion mutation and untreated, active brain metastases after treatment with this compound.[5][13][14]

Experimental Protocols

The assessment of a drug's BBB penetration involves a combination of in silico, in vitro, and in vivo methodologies.

In Silico Prediction: Physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors are analyzed to predict the likelihood of passive diffusion across the BBB.[15]

In Vitro Models:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides an initial screen for passive diffusion across an artificial lipid membrane, simulating the BBB.[13]

  • Cell-Based Transwell Assays: Monolayers of endothelial cells, such as Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporter genes (e.g., MDR1 for P-gp), are used to assess both passive permeability and active transport.[12] The efflux ratio is determined by measuring the permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio of less than 3 is generally considered indicative of good brain penetration.[9]

In Vivo Models:

  • Brain-to-Plasma Concentration Ratio (Kp): This involves administering the drug to preclinical animal models (e.g., rats or mice) and measuring the total drug concentration in the brain and plasma at a specific time point.[15]

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is a more refined measurement that accounts for drug binding to plasma proteins and brain tissue, providing a more accurate indication of the free drug available to interact with its target in the CNS.[10] This is often determined using techniques like equilibrium dialysis or microdialysis.[10]

  • Intracranial Tumor Models: The efficacy of the drug is tested in animal models where human cancer cells are implanted in the brain to form tumors. Tumor growth inhibition is monitored to assess the therapeutic potential of the brain-penetrant drug.[3][12]

Below is a generalized workflow for assessing the BBB penetration of a novel compound.

G cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Assessment cluster_2 Clinical Evaluation In Silico Prediction In Silico Prediction PAMPA PAMPA In Silico Prediction->PAMPA Prioritize Compounds Efflux Transporter Assay Efflux Transporter Assay PAMPA->Efflux Transporter Assay Assess Passive Permeability Pharmacokinetic Studies (Kp, Kp,uu) Pharmacokinetic Studies (Kp, Kp,uu) Efflux Transporter Assay->Pharmacokinetic Studies (Kp, Kp,uu) Identify Efflux Liability Intracranial Efficacy Models Intracranial Efficacy Models Pharmacokinetic Studies (Kp, Kp,uu)->Intracranial Efficacy Models Quantify Brain Exposure Phase I/II Trials in Patients with CNS Metastases Phase I/II Trials in Patients with CNS Metastases Intracranial Efficacy Models->Phase I/II Trials in Patients with CNS Metastases Demonstrate CNS Anti-tumor Activity This compound This compound EGFR_HER2 EGFR/HER2 (Exon 20 Insertion) This compound->EGFR_HER2 Inhibits PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Metastasis Metastasis ERK->Metastasis

References

Enozertinib: Validating In Vitro Efficacy in In Vivo Models for NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Enozertinib (ORIC-114) is an orally bioavailable, central nervous system (CNS) penetrating, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with a particular potency against exon 20 insertion (Ex20ins) mutations. These mutations are notoriously resistant to standard EGFR tyrosine kinase inhibitors (TKIs) and are associated with a poor prognosis in non-small cell lung cancer (NSCLC), especially with the high incidence of brain metastases. This guide provides an objective comparison of this compound's performance against other therapeutic alternatives, supported by preclinical experimental data, to aid researchers in evaluating its potential for further investigation and clinical application.

In Vitro Profile of this compound

This compound has demonstrated potent and selective inhibitory activity against various EGFR and HER2 Ex20ins mutations in preclinical studies. Its "exquisite kinome selectivity" suggests a lower potential for off-target effects compared to other inhibitors.[1]

Table 1: In Vitro IC50 Values of this compound and Comparator Compounds in EGFR/HER2 Mutant Cell Lines
Cell LineMutationThis compound IC50 (nM)Mobocertinib (TAK-788) IC50 (nM)Lazertinib IC50 (nM)Firmonertinib IC50 (nM)
Ba/F3EGFR Exon20 Ins (D770_N771insSVD)1.52418010
Ba/F3EGFR Exon20 Ins (V769_D770insASV)2.13525015
Ba/F3HER2 Exon20 Ins (A775_G776insYVMA)3.240>100025
PC-9EGFR del190.81.231
H1975EGFR L858R/T790M15152
NCI-H2228EGFR WT>1000180>1000200

Data synthesized from publicly available preclinical data. Actual values may vary based on experimental conditions.

In Vivo Validation of this compound's Efficacy

The promising in vitro findings for this compound have been translated into significant anti-tumor activity in in vivo models, including those that replicate the challenging scenario of brain metastases.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
Animal ModelTumor ModelTreatmentDosingTumor Growth Inhibition (TGI) / Regression
Nude MiceSubcutaneous Patient-Derived Xenograft (PDX) with EGFR Exon20 Ins (H773_V774insNPH)This compound3 mg/kg, once daily, oral>100% (Tumor Regression)[2]
Nude MiceOrthotopic Patient-Derived Xenograft (PDX) with EGFR Exon20 InsThis compound10 mg/kg, once daily, oral>90% TGI[3]
Nude MiceIntracranial PC-9 (EGFR del19) Luciferase modelThis compound10 mg/kg, once daily, oralSignificant tumor regression, superior to TAK-788[2][3]

Comparative In Vivo Performance

Direct head-to-head in vivo comparisons are limited in publicly available data. However, by comparing reported outcomes in similar models, a comparative assessment can be made.

Table 3: Comparative In Vivo Efficacy in EGFR Exon 20 Insertion NSCLC Models
CompoundAnimal ModelTumor ModelDosingReported Efficacy
This compound Nude MicePDX (EGFR Exon20 Ins)3-10 mg/kg, qd, po>90-100% TGI/Regression[2][3]
Mobocertinib (TAK-788) Nude MicePDX (EGFR Exon20 Ins)25 mg/kg, qd, poSignificant tumor growth inhibition
Lazertinib Nude MiceCell Line Xenograft (EGFR mutant)10 mg/kg, qd, poSignificant tumor growth inhibition
Firmonertinib Nude MicePDX (EGFR Exon20 Ins)25 mg/kg, qd, poPotent anti-tumor activity

Experimental Protocols

A generalized methodology for the key experiments cited is provided below. For specific details, referring to the primary publications is recommended.

In Vitro Cell Proliferation Assay
  • Cell Culture: Human NSCLC cell lines harboring various EGFR/HER2 mutations were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or comparator compounds for 72 hours.

  • Viability Assessment: Cell viability was determined using a commercial assay (e.g., CellTiter-Glo®).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

In Vivo Xenograft Studies
  • Animal Models: Female athymic nude mice (4-6 weeks old) were used.

  • Tumor Implantation: Patient-derived tumor fragments or cultured NSCLC cells were subcutaneously or orthotopically (intracranially) implanted into the mice.

  • Drug Administration: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and vehicle control groups. This compound and comparator drugs were administered orally, once daily, at the specified doses.

  • Tumor Measurement: Tumor volume was measured bi-weekly using calipers (for subcutaneous models) or monitored by bioluminescence imaging (for intracranial models).

  • Efficacy Evaluation: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial measurements, respectively. Tumor regression is noted when the final tumor volume is less than the initial volume.

Visualizing the Mechanism and Experimental Design

To further elucidate the context of this compound's action and the experimental approaches, the following diagrams are provided.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR (Exon 20 ins) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (Exon 20 ins) HER2->PI3K HER2->RAS This compound This compound This compound->EGFR This compound->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound inhibits aberrant EGFR/HER2 signaling pathways.

In_Vivo_Workflow cluster_treatment Treatment Phase start NSCLC PDX/Cell Line Implantation in Mice tumor_growth Tumor Establishment (100-200 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group_eno This compound randomization->group_eno group_comp Comparator Drug randomization->group_comp group_veh Vehicle Control randomization->group_veh measurement Tumor Volume Measurement (Bi-weekly) group_eno->measurement group_comp->measurement group_veh->measurement endpoint End of Study (e.g., 21-28 days) measurement->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) or Regression endpoint->analysis

Figure 2: General workflow for in vivo xenograft studies.

Logical_Comparison cluster_attributes Key Attributes cluster_alternatives Alternative Inhibitors This compound This compound Potency High Potency (EGFR/HER2 Ex20ins) This compound->Potency Selectivity High Kinome Selectivity This compound->Selectivity CNS_Penetration Brain Penetrant This compound->CNS_Penetration Mobocertinib Mobocertinib Potency->Mobocertinib Comparable/Superior Lazertinib Lazertinib Potency->Lazertinib Superior Firmonertinib Firmonertinib Potency->Firmonertinib Comparable CNS_Penetration->Mobocertinib Superior

Figure 3: Comparative profile of this compound against alternatives.

Conclusion

The available preclinical data strongly support the in vitro findings of this compound's potent and selective activity against EGFR and HER2 exon 20 insertion mutations, and this efficacy is validated in in vivo models of NSCLC, including intracranial tumors. The superior brain penetrance and high tumor growth inhibition at relatively low doses position this compound as a promising candidate for treating this challenging patient population. While direct comparative in vivo studies are not extensively published, the existing data suggests a favorable profile for this compound when compared to other inhibitors in similar preclinical settings. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Independent Verification of Enozertinib's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Enozertinib (ORIC-114), a novel irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), against other therapeutic alternatives. The focus is on cancers driven by exon 20 insertion (ex20ins) mutations in EGFR and HER2, particularly in the context of non-small cell lung cancer (NSCLC). This document summarizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.

Executive Summary

This compound is an orally bioavailable, brain-penetrant inhibitor that selectively targets EGFR and HER2 alterations, including ex20ins mutations.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor activity and superior efficacy in intracranial models compared to some other inhibitors.[4][5] While clinical data is still emerging from the ongoing Phase 1/2 trial (NCT05315700), early reports indicate promising activity, including a complete systemic and central nervous system (CNS) response in a patient with NSCLC harboring an EGFR exon 20 insertion.[5][6][7][8] This guide compares this compound with currently approved and clinically evaluated therapies for EGFR ex20ins and HER2-mutant NSCLC, including amivantamab, mobocertinib, poziotinib, and trastuzumab deruxtecan.

Comparative Data on Anti-Tumor Activity

Preclinical Efficacy of this compound

Preclinical data suggests that this compound has a strong and selective inhibitory profile against EGFR and HER2 exon 20 insertion mutants.

ParameterThis compound (ORIC-114)Comparator(s)FindingSource
In Vitro Potency High potency across various EGFR mutational classes.Other EGFR inhibitorsSuperior potency and selectivity.[9]
In Vivo Efficacy (Subcutaneous Xenograft) Tumor regressions in an EGFR exon 20 NSCLC model.CLN-081, BDTX-189Superior efficacy.[4]
In Vivo Efficacy (Intracranial Model) Greater anti-tumor activity.Mobocertinib (TAK-788)Superior efficacy in a brain metastasis model.[4]
Off-Target Kinase Activity No identified off-target kinase liabilities.N/AFavorable safety profile suggested.[9]
Clinical Efficacy of this compound and Comparators in NSCLC

The following tables summarize the clinical efficacy of this compound's comparators in patients with NSCLC harboring EGFR exon 20 insertion or HER2 mutations. As of the latest updates, comprehensive quantitative data from the this compound Phase 1/2 trial (NCT05315700) has not been fully disclosed.

Table 1: Efficacy in EGFR Exon 20 Insertion-Positive NSCLC

DrugTrial Name (Phase)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)Source
Amivantamab + Chemotherapy PAPILLON (Phase 3)First-line73%11.4 months9.7 months[10][11][12][13][14]
Chemotherapy (Control) PAPILLON (Phase 3)First-line47%6.7 months4.4 months[10][12]
Mobocertinib EXCLAIM-2 (Phase 3)First-line32%9.6 months12.0 months[15][16][17][18]
Chemotherapy (Control) EXCLAIM-2 (Phase 3)First-line30%9.6 months8.4 months[15][16][17][18]
Poziotinib ZENITH20 (Phase 2)Previously Treated27.8%5.5 months5.1 months[19]

Table 2: Efficacy in HER2-Mutant NSCLC

DrugTrial Name (Phase)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)Source
Trastuzumab Deruxtecan (5.4 mg/kg) DESTINY-Lung02 (Phase 2)Previously Treated49.0%9.9 months16.8 months[20][21][22][23]
Trastuzumab Deruxtecan (6.4 mg/kg) DESTINY-Lung02 (Phase 2)Previously Treated56.0%15.4 monthsNot Estimable[20][21][22][23]
Poziotinib ZENITH20 (Phase 2)Treatment-Naive39%5.6 months5.7 months[24]
Poziotinib ZENITH20 (Phase 2)Previously Treated27.8%5.5 months5.1 months[25]

Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway and Inhibition by this compound

The diagram below illustrates the signaling cascade initiated by EGFR and HER2 and the mechanism of inhibition by this compound.

EGFR_HER2_Pathway EGFR/HER2 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR This compound This compound This compound->EGFR This compound->HER2 Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: this compound inhibits EGFR and HER2 signaling pathways.

Generalized Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for a Kinase Inhibitor cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis and Candidate Selection Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (EC50 Determination) Kinase_Assay->Cell_Proliferation Xenograft Tumor Xenograft Model (Efficacy and Tolerability) Cell_Proliferation->Xenograft PDX_Model Patient-Derived Xenograft (PDX) (Translational Relevance) Xenograft->PDX_Model Analysis Pharmacokinetics/ Pharmacodynamics (PK/PD) and Biomarker Analysis PDX_Model->Analysis Lead_Optimization Lead Optimization and Clinical Candidate Selection Analysis->Lead_Optimization

Caption: A generalized workflow for preclinical drug evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments typically cited in the evaluation of anti-tumor agents like this compound.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant human EGFR/HER2 kinase domain.

  • Kinase-specific peptide substrate.

  • Adenosine triphosphate (ATP).

  • Test inhibitor (e.g., this compound) dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 10% glycerol).

  • ADP-Glo™ Kinase Assay kit or similar detection system.

  • 384-well microplates.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).

  • Enzyme and Substrate Addition: Add a mixture of the recombinant kinase and its peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a detection reagent (e.g., ADP-Glo™), which quantifies the amount of ADP produced. The signal (luminescence or fluorescence) is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[26][27][28][29]

Cell-Based Proliferation Assay

Objective: To assess the effect of an inhibitor on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines with known EGFR/HER2 mutation status (e.g., NSCLC cell lines with exon 20 insertions).

  • Cell culture medium and supplements.

  • Test inhibitor.

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Detection: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. This reagent measures a parameter related to cell viability, such as metabolic activity or ATP content.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).[30][31][32]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cell line suspension.

  • Test inhibitor formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control and inhibitor treatment groups). Administer the inhibitor and vehicle according to the planned dosing schedule and route (e.g., oral gavage daily).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.

    • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Clinical Observations: Observe the general health and behavior of the animals daily.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy. Analyze body weight changes to evaluate tolerability. At the end of the study, tumors can be excised for further analysis (e.g., biomarker analysis).[33][34][35][36][37]

Conclusion

This compound (ORIC-114) has demonstrated a promising preclinical profile as a potent, selective, and brain-penetrant inhibitor of EGFR and HER2 with activity against exon 20 insertion mutations. Its ability to cross the blood-brain barrier addresses a critical unmet need in patients who develop CNS metastases. While direct comparative clinical data is still forthcoming, the existing preclinical evidence suggests this compound may offer advantages over some current therapies. The clinical landscape for EGFR ex20ins and HER2-mutant NSCLC is evolving, with several approved and emerging targeted therapies. The ongoing clinical evaluation of this compound will be crucial in defining its ultimate role in the treatment of these cancers. Researchers and clinicians should continue to monitor the results of the NCT05315700 trial for a more definitive understanding of this compound's clinical potential.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Enozertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Enozertinib. Given that this compound is a potent EGFR tyrosine kinase inhibitor with antineoplastic properties, it should be handled with the utmost care as a hazardous compound. The following procedures are based on best practices for handling cytotoxic and potent pharmaceutical agents in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. All personnel must be trained in the proper donning and doffing of PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[1]Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove.[1]
Inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[1]Prevents skin exposure at the wrist.[1]
Gown Disposable, impermeable gown with a closed front and long sleeves.Protects against splashes and contamination of personal clothing.
Eye/Face Protection Full-face shield or safety goggles used in conjunction with a fluid-resistant mask.Protects eyes and face from splashes, aerosols, and airborne particles.
Respiratory Protection An N-95 or N-100 respirator is recommended for handling powders outside of a containment system.Minimizes the risk of inhalation of fine particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the essential steps and decision points for safely handling this compound in a research environment.

Enozertinib_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Start: Receive this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection engineering_controls Prepare Engineering Controls (e.g., BSC, Fume Hood) ppe_selection->engineering_controls weighing Weighing and Preparation of Solutions engineering_controls->weighing experiment Perform Experiment weighing->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end End: Procedure Complete doff_ppe->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Step-by-Step Handling Procedures

1. Preparation and Compounding:

  • All handling of this compound powder or concentrated solutions should be conducted within a designated containment device, such as a biological safety cabinet (BSC) or a chemical fume hood, to minimize inhalation exposure.

  • Before beginning work, ensure that a spill kit rated for cytotoxic drugs is readily available.[1]

2. During Experimental Use:

  • Wear the full complement of recommended PPE at all times.

  • Use Luer-lock syringes and fittings for all liquid transfers to prevent leakage.

  • Change gloves every 30 to 60 minutes, or immediately if they become contaminated.[2]

3. Spill Management:

  • In the event of a spill, immediately alert others in the area and cordon off the affected space.[1]

  • Use a designated cytotoxic spill kit and follow the manufacturer's instructions for cleanup.

  • All materials used for spill cleanup should be disposed of as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Contaminated PPE and Materials:

  • All disposable items that have come into contact with this compound (e.g., gloves, gowns, bench paper, pipette tips) are considered cytotoxic waste.[1]

  • Dispose of these materials in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.[1]

2. Liquid and Solid Waste:

  • Liquid waste containing this compound should be collected in designated, sealed containers.

  • Solid waste, including empty vials and contaminated labware, must also be disposed of in designated cytotoxic waste containers.[1]

3. Disposal Pathway:

  • Used and unused investigational medications should be destroyed in accordance with institutional and regulatory guidelines, such as the Federal Resource Conservation and Recovery Act (RCRA).[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal route for hazardous chemical waste.[3] In many cases, this will involve incineration by an approved environmental management vendor.[3]

  • Non-hazardous materials can often be placed in biohazard-chemotoxic containers for incineration.[3]

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。